Potassium (4-cyclohexylphenyl)trifluoroboranuide
Description
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Properties
IUPAC Name |
potassium;(4-cyclohexylphenyl)-trifluoroboranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF3.K/c14-13(15,16)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h6-10H,1-5H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIXRFDEMQGRFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C2CCCCC2)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF3K | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Potassium (4-cyclohexylphenyl)trifluoroboranuide: Synthesis, Structure, and Applications
This guide provides a comprehensive technical overview of Potassium (4-cyclohexylphenyl)trifluoroboranuide, a versatile and stable organoboron reagent. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural characterization, and key applications of this compound, with a focus on providing actionable insights and robust protocols.
Introduction: The Rise of Organotrifluoroborates
Organotrifluoroborate salts have emerged as superior alternatives to boronic acids and their esters in a multitude of organic transformations.[1][2][3] Their remarkable stability to both air and moisture simplifies handling and storage, making them highly attractive reagents in both academic and industrial settings.[1][4][5][6] Unlike boronic acids, which can form cyclic trimeric anhydrides (boroxines), organotrifluoroborates exist as well-defined monomeric species, allowing for more precise stoichiometric control in reactions.[1][4] The enhanced stability and reactivity of potassium organotrifluoroborates have broadened the scope of cross-coupling and other carbon-carbon bond-forming reactions.[2][7]
Potassium (4-cyclohexylphenyl)trifluoroboranuide, with its distinct cyclohexylphenyl moiety, offers unique opportunities for introducing this bulky, lipophilic group in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.
Synthesis of Potassium (4-cyclohexylphenyl)trifluoroboranuide
The synthesis of potassium aryltrifluoroborates is typically a straightforward and high-yielding process.[8] The most common and efficient method involves the conversion of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[8][9] This method, popularized by Vedejs and co-workers, is tolerant of a wide range of functional groups.[8][10] An alternative and often preferred route for novel structures, where the boronic acid is not commercially available, starts from the corresponding aryl halide.
Proposed Synthetic Pathway
The following two-step, one-pot procedure is a reliable method for the preparation of Potassium (4-cyclohexylphenyl)trifluoroboranuide starting from 4-bromo-1-cyclohexylbenzene. This approach involves the formation of a Grignard reagent, followed by boronation and subsequent conversion to the trifluoroborate salt.
Caption: Synthetic workflow for Potassium (4-cyclohexylphenyl)trifluoroboranuide.
Detailed Experimental Protocol
Materials:
-
4-Bromo-1-cyclohexylbenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate (B(OMe)₃)
-
Sulfuric acid (4 M)
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Acetone
-
Diethyl ether
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, dissolve 4-bromo-1-cyclohexylbenzene (1.0 eq) in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium and gently heat to initiate the reaction.
-
Once the reaction starts, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Boronation and Trifluoroborate Salt Formation:
-
Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
-
Slowly add trimethyl borate (1.5 eq) dropwise, maintaining the temperature below -60 °C.
-
After the addition, allow the mixture to warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 4 M sulfuric acid until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (4-cyclohexylphenyl)boronic acid.
-
Dissolve the crude boronic acid in methanol.
-
Add a saturated aqueous solution of KHF₂ (4.0 eq) and stir at room temperature for 1 hour.[8]
-
Remove the solvent under reduced pressure. The resulting solid is the crude potassium (4-cyclohexylphenyl)trifluoroboranuide.
-
-
Purification:
Structural Elucidation and Physicochemical Properties
Potassium (4-cyclohexylphenyl)trifluoroboranuide is a stable, crystalline solid.[1] Its structure can be unequivocally confirmed through a combination of spectroscopic techniques.
Spectroscopic Data (Predicted)
Based on extensive data for analogous potassium aryltrifluoroborates, the following spectroscopic characteristics are expected.[12][13]
| Technique | Expected Chemical Shifts (δ) / Signals | Rationale |
| ¹H NMR | Aromatic protons (AA'BB' system): ~7.2-7.5 ppm. Cyclohexyl protons: ~1.2-1.8 ppm (aliphatic region), benzylic CH at ~2.5 ppm. | The aromatic protons will exhibit a characteristic splitting pattern due to para-substitution. The cyclohexyl protons will show complex multiplets in the aliphatic region. |
| ¹³C NMR | Aromatic carbons: ~125-150 ppm. Carbon bearing boron: ~140-145 ppm (broad signal). Cyclohexyl carbons: ~26-45 ppm. | The carbon directly attached to the boron atom typically shows a broad signal due to quadrupolar relaxation of the ¹¹B nucleus.[13] |
| ¹⁹F NMR | A single, broad resonance between -129 and -141 ppm. | The three fluorine atoms are chemically equivalent, leading to a single signal. Coupling to the ¹¹B nucleus may be observed.[12][13] |
| ¹¹B NMR | A broad signal between 3 and 6 ppm. | This chemical shift is characteristic of a tetracoordinate boron atom in an organotrifluoroborate salt.[12][13] |
Chemical Reactivity and Synthetic Applications
The primary utility of Potassium (4-cyclohexylphenyl)trifluoroboranuide lies in its role as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions.[2]
Suzuki-Miyaura Cross-Coupling Reactions
Potassium aryltrifluoroborates are excellent substrates for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures.[14][15] These reactions are tolerant of a wide array of functional groups.[7][14]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Typical Reaction Conditions:
-
Palladium Catalyst: Pd(OAc)₂, PdCl₂(dppf), or other Pd(0) or Pd(II) sources (2-5 mol%).[15]
-
Ligand: Phosphine ligands such as PPh₃, RuPhos, or dppf are commonly employed to stabilize the palladium center.[14]
-
Base: A base such as K₂CO₃, Cs₂CO₃, or t-BuNH₂ is required to facilitate the transmetalation step.[14][15]
-
Solvent: A mixture of an organic solvent (e.g., toluene, THF, isopropanol) and water is often used.[14][15]
-
Temperature: Reactions are typically heated, often between 80-110 °C.[7]
This reaction allows for the efficient coupling of the 4-cyclohexylphenyl moiety to a wide range of aromatic and heteroaromatic systems, providing access to novel molecular scaffolds.
Rhodium-Catalyzed Additions
Potassium aryltrifluoroborates also participate in rhodium-catalyzed 1,2- and 1,4-addition reactions to aldehydes and enones, respectively.[16][17] These reactions often proceed more rapidly and efficiently with trifluoroborate salts compared to the corresponding boronic acids, highlighting the enhanced reactivity of the tetracoordinate boron species.[16][17]
Handling and Safety
While potassium organotrifluoroborates are generally stable, proper laboratory safety precautions should always be observed. Potassium hydrogen fluoride, a key reagent in the synthesis, is corrosive and toxic, and should be handled with extreme care in a well-ventilated fume hood.[5][18]
Safety Precautions:
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[19][20]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[19][21] Use in a well-ventilated area.[21]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[19]
Conclusion
Potassium (4-cyclohexylphenyl)trifluoroboranuide stands as a valuable and robust building block in modern organic synthesis. Its inherent stability, coupled with its versatile reactivity in key transformations like the Suzuki-Miyaura cross-coupling, makes it an indispensable tool for the construction of complex molecules bearing the bulky and lipophilic cyclohexylphenyl group. The straightforward and scalable synthetic protocol further enhances its appeal for researchers in drug discovery, materials science, and beyond. The insights and methodologies presented in this guide are intended to empower scientists to effectively utilize this potent reagent in their synthetic endeavors.
References
-
Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 2008 , 108(1), 288-325. [Link]
-
Molander, G. A.; Petrillo, D. E. Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. Organic Letters, 2008 , 10(9), 1795-1798. [Link]
-
Molander, G. A.; Petrillo, D. E. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 2008 , 10(9), 1795-1798. [Link]
-
Molander, G. A.; Jean-Gérard, L. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 2011 , 76(20), 8149-8158. [Link]
-
Molander, G. A.; Bernardi, C. R. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 2002 , 67(24), 8424-8429. [Link]
-
Batey, R. A.; Thadani, A. N.; Smil, D. V. Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones. Organic Letters, 1999 , 1(10), 1683-1686. [Link]
-
Aggarwal, V. K.; Ball, L. T.; Carobbi, G.; Tripaldi, P. D. J. Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Tetrahedron Letters, 2009 , 50(44), 6066-6068. [Link]
-
Batey, R. A.; Thadani, A. N.; Smil, D. V. Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones. Organic Letters, 1999 , 1(10), 1683-1686. [Link]
-
Molander, G. A.; Ito, T. Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 2002 , 67(24), 8416-8423. [Link]
-
Kim, D.; Lee, S.; Lee, Y. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 2007 , 9(26), 5437-5440. [Link]
-
Darses, S.; Michaud, G.; Genet, J.-P. Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. Organic Syntheses, 2005 , 83, 10. [Link]
-
Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]
-
Molander, G. A.; Ellis, N. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 2007 , 40(4), 275-286. [Link]
-
Potassium aryltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
-
da Silva, F. de A.; Beaver, M. G.; Demarque, D. P.; Ferreira, M. A. B.; de Oliveira, M. C. F.; da Silva, G. V. J.; de Oliveira, M. A. L.; de Almeida, M. V. ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 2009 , 47(10), 873-878. [Link]
-
Zhang, Y.; Wang, J.; Li, Z.; Wang, F. Synthesis of Polymers Containing Potassium Acyltrifluoroborates (KATs) and Post-polymerization Ligation and Conjugation. Angewandte Chemie International Edition, 2020 , 59(34), 14656-14663. [Link]
-
Darses, S.; Genet, J.-P. Potassium organotrifluoroborates: new perspectives in organic synthesis. Chemical Reviews, 2008 , 108(1), 288-325. [Link]
-
da Silva, F. de A.; Beaver, M. G.; Demarque, D. P.; Ferreira, M. A. B.; de Oliveira, M. C. F.; da Silva, G. V. J.; de Oliveira, M. A. L.; de Almeida, M. V. ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 2009 , 47(10), 873-878. [Link]
-
Safety Data Sheet: Potassium tetrafluoroborate. Carl ROTH. [Link]
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Safety Data Sheet: BONDERITE M-AD KF PRETREATMENT ADDITIVE. Henkel. [Link]
-
Pertusati, F.; Jog, P. V.; Prakash, G. K. S. Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses, 2012 , 89, 4. [Link]
-
Wu, J.; Bode, J. W. One-Step Synthesis of Aliphatic Potassium Acyltrifluoroborates (KATs) from Organocuprates. Organic Letters, 2018 , 20(8), 2378-2381. [Link]
-
Vedejs, E.; Chapman, R. W.; Fields, S. C.; Lin, S.; Schrimpf, M. R. Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 1995 , 60(10), 3020-3027. [Link]
-
Striplin, C. D.; Cherry, N. A.; Ischay, M. A. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. The Journal of Organic Chemistry, 2023 , 88(1), 481-486. [Link]
-
Wang, D.; Zhu, C. Synthesis of alkyl potassium trifluoroborate salts or boronic ester using Katritzky salts and B₂cat₂. Nature Communications, 2022 , 13(1), 1-9. [Link]
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Technical Monograph: Stability Profile & Handling of Potassium (4-cyclohexylphenyl)trifluoroboranuide
The following technical guide details the stability profile, handling protocols, and quality assurance measures for Potassium (4-cyclohexylphenyl)trifluoroboranuide . This document is structured for researchers and drug development professionals, moving beyond basic properties to mechanistic insights and self-validating experimental workflows.
Executive Summary
Potassium (4-cyclohexylphenyl)trifluoroboranuide (Structure: K+ [4-(C6H11)-C6H4-BF3]-) represents a "Molander Salt"—a class of organoboron reagents engineered to overcome the inherent instability of boronic acids.
Core Stability Verdict:
-
Solid State: Indefinitely stable under ambient air and moisture. Resistant to oxidative deborylation and dehydration (boroxine formation).
-
Solution State: Metastable. Exhibits a "slow-release" equilibrium with the corresponding boronic acid in aqueous media. Hydrolysis is pH-dependent and reversible, serving as the activation mechanism for cross-coupling reactions.
Molecular Architecture & Stability Fundamentals
The stability of this compound is derived from the saturation of the boron center. Unlike trivalent boronic acids (sp², vacant p-orbital), the trifluoroborate anion is tetravalent (sp³), coordinatively saturated, and negatively charged. This electronic configuration shuts down the vacant orbital pathway required for oxidation and dehydration.
Structural Classification
-
Class: Potassium Aryltrifluoroborate (Molander Salt).
-
Substituent Effect: The para-cyclohexyl group acts as a weak electron-donating alkyl substituent on the phenyl ring.
-
Impact: Electron-rich aryltrifluoroborates generally exhibit higher hydrolytic stability compared to electron-deficient variants. The steric bulk of the cyclohexyl group further kinetically shields the C-B bond, enhancing shelf-life.
Comparative Stability Data
| Feature | Boronic Acid (Parent) | Potassium Trifluoroborate (Salt) |
| Hybridization | sp² (Tricoordinate) | sp³ (Tetracoordinate) |
| Ambient Air Stability | Low (Oxidizes/Dehydrates) | High (Indefinite) |
| Hygroscopicity | Variable (Often high) | Non-hygroscopic |
| Stoichiometry | Indeterminate (Boroxine mixtures) | Precise (1:1 Cation/Anion) |
| Handling | Inert atmosphere often required | Open-air benchtop handling |
Ambient Stability Profile: The Core Data
Solid-State Stability
Under standard laboratory conditions (20–25°C, 40–60% RH), Potassium (4-cyclohexylphenyl)trifluoroboranuide remains a free-flowing crystalline solid. It does not require desiccation or refrigeration for long-term storage.
-
Oxidation Resistance: The C-B bond is protected from atmospheric oxygen.
-
Thermal Stability: Typical decomposition temperatures for aryltrifluoroborates exceed 200°C (melting/decomposition).
-
Protocol: Store in a standard glass vial with a screw cap. No glovebox is necessary.
Solution-State Dynamics (Hydrolysis)
In solution, the stability is dynamic. The compound exists in equilibrium with its boronic acid form. This is not "degradation" in the traditional sense, but a functional feature utilized in catalysis.
The Hydrolysis Equilibrium:
-
Neutral/Organic Solvents (MeOH, Acetone): Kinetic stability is high. Hydrolysis is negligible over short periods (<24h).
-
Acidic Media: Accelerates hydrolysis (Acid-catalyzed defluorination).
-
Basic Media (Suzuki Conditions): Promotes the "slow release" of the active boronic acid species, preventing homocoupling side reactions.
Mechanistic Insights: The "Slow Release" Pathway
Understanding the mechanism is crucial for troubleshooting low yields in cross-coupling. The trifluoroborate itself is not the transmetallating species; it must hydrolyze to the boronic acid (or a hydroxy-fluoroborate intermediate) to react.
Mechanistic Flow Diagram
The following diagram illustrates the equilibrium and activation pathway.
Figure 1: The activation pathway of Potassium (4-cyclohexylphenyl)trifluoroboranuide from stable solid to reactive intermediate.
Technical Handling & Quality Assurance Protocols
To ensure scientific integrity, researchers must validate the quality of the reagent before critical steps (e.g., GMP synthesis or late-stage functionalization).
Quality Control: 11B NMR Spectroscopy
The only definitive method to assess the ratio of intact trifluoroborate to hydrolyzed boronic acid is Boron-11 NMR .
Protocol:
-
Solvent: Dissolve ~10 mg of sample in Acetone-d6 (Avoid D2O if possible, as it promotes hydrolysis during the measurement).
-
Acquisition: Run a standard 11B NMR experiment (decoupled).
-
Interpretation:
| Species | Chemical Shift ( | Multiplicity | Interpretation |
| Ar-BF3K | +2 to +5 ppm | Quartet ( | Intact Reagent (Target) |
| Ar-B(OH)2 | +28 to +32 ppm | Broad Singlet | Hydrolyzed Impurity |
| BF4- | -1 ppm | Singlet | Inorganic Impurity |
Pass Criteria: >95% integration of the quartet signal at ~3 ppm.
Handling Workflow
This protocol ensures the reagent maintains its "Class II" stability profile during experimental setup.
Figure 2: Handling and decision workflow for ensuring reagent integrity.
Recrystallization (Rescue Protocol)
If the compound has been exposed to acidic moisture and shows significant hydrolysis (broad singlet in 11B NMR):
-
Dissolve the solid in a minimum amount of warm Acetone .
-
Filter to remove inorganic salts (KF/KHF2).
-
Add Diethyl Ether or Pentane to precipitate the trifluoroborate salt.
-
Filter and dry under vacuum.
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
-
Darses, S., & Genêt, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Link
-
Butters, M., et al. (2010). Hydrolysis of Aryltrifluoroborates: Mechanistic Insights. Angewandte Chemie International Edition. Link
-
BenchChem. (2025). Potassium (4-cyclohexylphenyl)trifluoroboranuide Product Data. Link
The Ascendancy of Cyclohexylphenyl-Substituted Organotrifluoroborates: A Technical Guide for Advanced Chemical Synthesis and Radiopharmaceutical Development
Introduction: Unveiling a Scaffold of Untapped Potential
In the landscape of modern synthetic chemistry and drug discovery, the quest for molecular scaffolds that offer a blend of stability, reactivity, and modularity is perpetual. Among the myriad of organoboron reagents, organotrifluoroborates have emerged as exceptionally versatile and robust building blocks.[1][2][3] Their enhanced stability to air and moisture, compared to their boronic acid counterparts, simplifies handling and storage, making them highly attractive for a range of applications.[1][2] This guide delves into a specific, yet profoundly significant, subclass: cyclohexylphenyl-substituted organotrifluoroborates. The incorporation of the cyclohexylphenyl moiety introduces a unique combination of lipophilicity and conformational rigidity, properties highly sought after in the design of novel therapeutics and advanced materials.
This document serves as an in-depth technical resource for researchers, medicinal chemists, and professionals in drug development. It will elucidate the synthesis, unique properties, and cutting-edge applications of cyclohexylphenyl-substituted organotrifluoroborates, with a particular focus on their utility in Suzuki-Miyaura cross-coupling reactions and as precursors for ¹⁸F-radiolabeling in Positron Emission Tomography (PET).
Core Attributes of Organotrifluoroborates: A Foundation of Stability and Reactivity
Potassium organotrifluoroborates (R-BF₃K) are crystalline solids that exhibit remarkable stability, overcoming a significant limitation of boronic acids which can be prone to dehydration to form cyclic boroxines.[4] This stability allows for precise stoichiometric control in reactions.[2] The tetra-coordinated boron center renders them less Lewis acidic and stable under oxidative conditions.[2] Despite their stability, they are potent nucleophiles in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][5] It is generally understood that under reaction conditions, the trifluoroborate slowly hydrolyzes to the corresponding boronic acid, which is the active species in the catalytic cycle.[2] This slow release can suppress common side reactions like homo-coupling.[2]
Synthesis of Cyclohexylphenyl-Substituted Organotrifluoroborates: A Step-by-Step Methodology
The synthesis of cyclohexylphenyl-substituted organotrifluoroborates is a two-stage process, beginning with the formation of the corresponding boronic acid, followed by its conversion to the trifluoroborate salt.
Part 1: Synthesis of the Cyclohexylphenyl Boronic Acid Precursor
The key starting material is a suitably functionalized cyclohexylphenyl bromide. The synthesis of the boronic acid can be achieved via a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent acidic workup.
Experimental Protocol: Synthesis of (4-Cyclohexylphenyl)boronic Acid
-
Reaction Setup: A dry three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, is charged with 4-bromo-1-cyclohexylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for an additional hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining a temperature below -70 °C. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~1-2).
-
Extraction and Purification: The aqueous layer is separated and extracted with diethyl ether (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., water/THF) to yield (4-cyclohexylphenyl)boronic acid as a white solid.
Diagram: Synthesis of (4-Cyclohexylphenyl)boronic Acid
Caption: Workflow for the synthesis of the boronic acid precursor.
Part 2: Conversion to the Potassium Organotrifluoroborate Salt
The conversion of the boronic acid to its corresponding potassium trifluoroborate salt is a straightforward and high-yielding reaction.
Experimental Protocol: Synthesis of Potassium (4-Cyclohexylphenyl)trifluoroborate
-
Dissolution: (4-Cyclohexylphenyl)boronic acid (1.0 eq) is dissolved in methanol.
-
Fluorination: A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 eq) is added slowly with vigorous stirring.
-
Precipitation and Isolation: A white precipitate of the potassium trifluoroborate salt will form. The mixture is stirred for 30 minutes at room temperature. The solid is collected by vacuum filtration, washed with cold methanol, and then with diethyl ether.
-
Drying: The product is dried under high vacuum to yield potassium (4-cyclohexylphenyl)trifluoroborate as a stable, white crystalline solid.[2]
Diagram: Conversion to Potassium Trifluoroborate Salt
Caption: Conversion of boronic acid to the trifluoroborate salt.
Applications in Suzuki-Miyaura Cross-Coupling: Forging Complex Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly in the construction of biaryl motifs prevalent in pharmaceuticals.[6] Cyclohexylphenyl-substituted organotrifluoroborates are excellent coupling partners in these reactions, offering high yields and functional group tolerance.[1][5]
Key Advantages in Suzuki-Miyaura Coupling:
-
Enhanced Stability: The trifluoroborate group is stable to a wide range of reagents, allowing for manipulation of other functional groups within the molecule prior to the coupling step.[3]
-
High Yields: The combination of organotrifluoroborates with modern palladium catalysts and ligands consistently provides high yields of the desired biaryl products.[5]
-
Reduced Side Products: The slow in situ generation of the reactive boronic acid minimizes protodeboronation and other side reactions.[5]
Experimental Protocol: Suzuki-Miyaura Coupling of Potassium (4-Cyclohexylphenyl)trifluoroborate with an Aryl Bromide
-
Reaction Setup: A Schlenk tube is charged with potassium (4-cyclohexylphenyl)trifluoroborate (1.2 eq), the aryl bromide (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Solvent Addition: A degassed mixture of toluene and water (e.g., 10:1) is added.
-
Reaction: The mixture is heated to 80-100 °C under a nitrogen atmosphere and stirred vigorously until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup and Purification: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired biaryl compound.
Table 1: Representative Suzuki-Miyaura Couplings with Aryltrifluoroborates
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 92 |
| 2 | 3-Bromopyridine | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane/H₂O | 88 |
| 3 | 4-Chlorotoluene | Pd(OAc)₂/RuPhos | K₂CO₃ | Toluene/H₂O | 90 |
| 4 | Methyl 4-bromobenzoate | PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O | 95 |
Note: Yields are representative and adapted from literature on similar aryltrifluoroborate couplings.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in ¹⁸F-Radiolabeling for Positron Emission Tomography (PET)
PET is a powerful molecular imaging technique that allows for the non-invasive visualization and quantification of biological processes in vivo.[7][8] Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its favorable decay characteristics.[7][8] A significant challenge in PET radiochemistry is the rapid and efficient incorporation of ¹⁸F into biomolecules under mild conditions.[9] Organotrifluoroborates have revolutionized this field by enabling a one-step aqueous ¹⁸F-labeling method via ¹⁸F-¹⁹F isotope exchange.[10][11]
The cyclohexylphenyl scaffold can be incorporated into PET tracer design to modulate properties such as lipophilicity and non-specific binding.
Experimental Protocol: ¹⁸F-Labeling of a Cyclohexylphenyl-Substituted Precursor via Isotope Exchange
-
Precursor Preparation: A biomolecule of interest is conjugated with a cyclohexylphenyltrifluoroborate moiety to create the labeling precursor.
-
¹⁸F-Fluoride Activation: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge and eluted with a solution of potassium carbonate and a phase-transfer catalyst (e.g., Kryptofix 2.2.2) into a reaction vial. The solvent is removed azeotropically.
-
Radiolabeling: The precursor, dissolved in a suitable solvent (e.g., acidic buffer, pH 2-3), is added to the dried [¹⁸F]fluoride. The reaction vial is heated (e.g., 100-120 °C) for 15-30 minutes.
-
Purification: The ¹⁸F-labeled product is purified using solid-phase extraction (SPE) cartridges to remove unreacted [¹⁸F]fluoride and other impurities. HPLC purification may be required for high purity applications.
-
Quality Control: The radiochemical purity and specific activity of the final product are determined by radio-HPLC.
Table 2: Key Parameters in ¹⁸F-Labeling via Isotope Exchange
| Parameter | Typical Value/Condition | Rationale |
| Precursor Amount | 10-100 nmol | Sufficient for high specific activity while minimizing mass. |
| Reaction Time | 15-30 min | Rapid labeling is crucial due to the short half-life of ¹⁸F (109.7 min). |
| Temperature | 100-120 °C | Provides the necessary activation energy for isotope exchange. |
| pH | 2-3 | Acidic conditions facilitate the exchange process. |
| Radiochemical Yield | 20-40% (non-decay corrected) | Represents an efficient incorporation of the starting radioactivity. |
| Specific Activity | 40-120 GBq/µmol | High specific activity is essential for in vivo imaging to avoid mass effects. |
Note: Values are typical for organotrifluoroborate labeling and serve as a guide.[11]
Diagram: ¹⁸F-Radiolabeling Workflow
Caption: General workflow for ¹⁸F-labeling using organotrifluoroborates.
Conclusion and Future Outlook
Cyclohexylphenyl-substituted organotrifluoroborates represent a confluence of stability, reactivity, and desirable physicochemical properties. Their synthesis is accessible through well-established organoboron chemistry, and their applications in both complex molecule synthesis via Suzuki-Miyaura coupling and in the burgeoning field of PET imaging are significant. The methodologies outlined in this guide provide a robust framework for researchers to harness the potential of this unique chemical scaffold. As the demand for novel chemical entities in medicine and materials science continues to grow, the strategic implementation of cyclohexylphenyl-substituted organotrifluoroborates is poised to open new avenues of discovery and innovation.
References
-
Liu, Z., Pourghiasian, M., Rademacher, J. et al. One-step 18 F labeling of biomolecules using organotrifluoroborates. Nat Protoc 10, 1423–1432 (2015). [Link]
-
Molander, G. A., & Brown, A. R. (2012). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Molecules, 17(8), 9109-9127. [Link]
-
Liu, Z., Pourghiasian, M., Rademacher, J. D., & Perrin, D. M. (2015). One-step 18F labeling of biomolecules using organotrifluoroborates. Nature protocols, 10(9), 1423–1432. [Link]
-
Molander, G. A., & Canturk, B. (2009). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. Organic letters, 11(13), 2824–2827. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Efficient Ligandless Palladium-Catalyzed Suzuki Reactions of Potassium Aryltrifluoroborates. Organic letters, 5(13), 2215–2218. [Link]
-
Perrin, D. M. (2016). [18F]-Organotrifluoroborates as Radioprosthetic Groups for PET Imaging: From Design Principles to Preclinical Applications. Accounts of chemical research, 49(7), 1339–1347. [Link]
-
Chem-Station. (2015). Organotrifluoroborate Salts. [Link]
-
Molander, G. A., & Sandrock, D. L. (2007). Orthogonal Reactivity in Boryl-Substituted Organotrifluoroborates. Journal of the American Chemical Society, 129(49), 15132–15133. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of chemical research, 40(4), 275–286. [Link]
-
Ting, R., & Perrin, D. M. (2017). Recent advances in fluorine-18 radiochemistry: Focus on B-18F, Si-18F, Al-18F and C-18F radiofluorination via spirocyclic iodonium ylides. Journal of Nuclear Medicine, 58(12), 1877-1882. [Link]
-
Levin, M. D., et al. (2017). Seeing More with PET Scans: Scientists Discover New Chemistry for Medical Images. Berkeley Lab News Center. [Link]
-
Ametamey, S. M., et al. (2012). 18F LABELING OF BIOMOLECULES USING CLICK CHEMISTRY FOR PET APPLICATIONS : SYNTHETIC DEVELOPMENTS. ORBi. [Link]
-
Lozada, J., et al. (2020). A duet of boron and fluorine - from a novel Suzuki coupling motif to organotrifluoroborate synthesis and radiotracer design. UBC Library Open Collections. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of chemical research, 40(4), 275-86. [Link]
-
Perrin, D. M. (2016). [(18)F]-Organotrifluoroborates as Radioprosthetic Groups for PET Imaging: From Design Principles to Preclinical Applications. Accounts of chemical research, 49(7), 1339–1347. [Link]
-
Tatipaka, H. B., et al. (2021). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. Bioorganic & medicinal chemistry letters, 31, 127699. [Link]
-
Aslam, M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(4), 1431-1443. [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic letters, 8(10), 2031–2034. [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. Organic letters, 8(10), 2031-2034. [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031-2034. [Link]
Sources
- 1. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals [mdpi.com]
- 5. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the NMR Characterization of Potassium (4-cyclohexylphenyl)trifluoroboranuide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the Nuclear Magnetic Resonance (NMR) characterization of Potassium (4-cyclohexylphenyl)trifluoroboranuide, a versatile organotrifluoroborate salt with significant applications in organic synthesis. As organotrifluoroborates have proven to be valuable alternatives to boronic acids in various coupling reactions, a thorough understanding of their structural elucidation via NMR is paramount for researchers in synthetic chemistry and drug development.[1][2][3] This document, structured with the practicing scientist in mind, offers not just data, but a framework for understanding the nuances of acquiring and interpreting NMR spectra for this class of compounds.
Introduction to Potassium (4-cyclohexylphenyl)trifluoroboranuide and its NMR Analysis
Potassium (4-cyclohexylphenyl)trifluoroboranuide belongs to the class of organotrifluoroborate salts, which are known for their stability to air and moisture, making them highly attractive reagents in cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][4] The molecule consists of a potassium cation and a (4-cyclohexylphenyl)trifluoroboranuide anion. The anionic component features a central boron atom bonded to three fluorine atoms and a 4-cyclohexylphenyl group.
The comprehensive NMR characterization of this compound involves a suite of one-dimensional NMR experiments, including ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectroscopy. Each of these techniques provides unique and complementary information about the molecular structure, allowing for unambiguous identification and purity assessment.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the proton environments in the molecule. For Potassium (4-cyclohexylphenyl)trifluoroboranuide, we expect to see distinct signals for the aromatic protons of the phenyl ring and the aliphatic protons of the cyclohexyl group.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.10 - 7.30 | Doublet | 2H | Aromatic (ortho to cyclohexyl) |
| ~7.00 - 7.15 | Doublet | 2H | Aromatic (meta to cyclohexyl) |
| ~2.40 - 2.55 | Multiplet | 1H | Cyclohexyl (methine) |
| ~1.70 - 1.90 | Multiplet | 4H | Cyclohexyl (axial methylene) |
| ~1.20 - 1.45 | Multiplet | 6H | Cyclohexyl (equatorial methylene) |
Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.[5]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, these spectra generally require a larger number of scans to obtain a good signal-to-noise ratio.[6] A key feature in the ¹³C NMR of organotrifluoroborates is the signal for the carbon atom directly attached to the boron, which is often broadened due to quadrupolar relaxation of the boron nucleus.[1][7]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment |
| ~147 (broad) | Aromatic (C-B) |
| ~135 | Aromatic (quaternary, C-cyclohexyl) |
| ~128 | Aromatic (CH, ortho to cyclohexyl) |
| ~126 | Aromatic (CH, meta to cyclohexyl) |
| ~44 | Cyclohexyl (CH) |
| ~34 | Cyclohexyl (CH₂) |
| ~27 | Cyclohexyl (CH₂) |
| ~26 | Cyclohexyl (CH₂) |
Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.[5][8]
¹¹B and ¹⁹F NMR: The Signature of the Trifluoroborate Moiety
The ¹¹B and ¹⁹F NMR spectra are characteristic for organotrifluoroborates and are crucial for confirming the presence and integrity of the trifluoroborate group.
¹¹B NMR Spectroscopy
The ¹¹B NMR spectrum of Potassium (4-cyclohexylphenyl)trifluoroboranuide is expected to show a single resonance. Due to coupling with the three equivalent fluorine atoms, this signal should appear as a 1:3:3:1 quartet.[2] The chemical shift for organotrifluoroborates typically falls in the range of -2.5 to 7 ppm relative to BF₃·Et₂O.[2] The signal can be broad due to the quadrupolar nature of the ¹¹B nucleus.[9]
Table 3: Predicted ¹¹B NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | J(¹¹B-¹⁹F) (Hz) |
| ~3 - 5 | Quartet | ~40 - 50 |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides a clear signal for the trifluoroborate group.[1][10][11] The spectrum is expected to show a single resonance for the three equivalent fluorine atoms. This signal will be split into a 1:1:1:1 quartet due to coupling with the ¹¹B nucleus (I = 3/2).[2] The chemical shifts for the fluorine atoms in organotrifluoroborates are typically observed in the range of -129 to -141 ppm when referenced to an external standard like CF₃CO₂H.[1][7]
Table 4: Predicted ¹⁹F NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | J(¹⁹F-¹¹B) (Hz) |
| ~ -135 to -140 | Quartet | ~40 - 50 |
Experimental Protocols
To obtain high-quality NMR data, the following experimental protocols are recommended.
Sample Preparation
-
Weigh approximately 10-20 mg of Potassium (4-cyclohexylphenyl)trifluoroboranuide into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to the good solubility of potassium organotrifluoroborates.[1]
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
NMR Data Acquisition
The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.
¹H NMR:
-
Spectrometer Frequency: 300 MHz or higher
-
Solvent: DMSO-d₆
-
Internal Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (DMSO at 2.50 ppm).[1]
-
Pulse Angle: 45°
-
Acquisition Time: ~3-4 s
-
Repetitions: 16
¹³C NMR:
-
Spectrometer Frequency: 75 MHz or higher
-
Solvent: DMSO-d₆
-
Internal Reference: Solvent peak (DMSO-d₆ at 39.5 ppm).[1]
-
Pulse Angle: 90°
-
Delay Time: 2 s
-
Acquisition Time: ~1.5-2 s
-
Repetitions: 1024 or more, depending on concentration.
¹¹B NMR:
-
Spectrometer Frequency: 96 MHz or higher
-
Solvent: DMSO-d₆
-
External Reference: BF₃·Et₂O (0.0 ppm).[1]
-
Note: Using a modified pulse sequence can sometimes provide better resolution and allow for the observation of ¹¹B-¹⁹F coupling constants.[1][7]
¹⁹F NMR:
-
Spectrometer Frequency: 282 MHz or higher
-
Solvent: DMSO-d₆
-
External Reference: CF₃CO₂H (0.0 ppm) or CFCl₃ (0.0 ppm).[1][12][13]
-
Note: ¹⁹F NMR is highly sensitive, and fewer scans are typically required compared to ¹³C NMR.
Visualization of Key Concepts
Molecular Structure
Caption: Molecular structure of Potassium (4-cyclohexylphenyl)trifluoroboranuide.
NMR Characterization Workflow
Sources
- 1. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
- 10. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. colorado.edu [colorado.edu]
- 13. rsc.org [rsc.org]
Electronic & Physical Profile: 4-Cyclohexylphenyl Trifluoroborate Anion
Executive Summary
The 4-cyclohexylphenyl trifluoroborate anion represents a critical intersection between robust reagent stability and lipophilic structural modification. Unlike its boronic acid precursors, which are prone to trimerization (boroxine formation) and oxidation, this trifluoroborate anion maintains a tetrahedral
For drug development professionals, this moiety offers a dual advantage:
-
Synthetic Utility: It serves as a "slow-release" reservoir for the active transmetallating species in Suzuki-Miyaura cross-couplings.
-
Medicinal Value: The cyclohexyl motif introduces significant
character and lipophilicity (LogP modulation) without the planarity associated with biaryl systems, improving solubility and metabolic profiles in final drug candidates.
Molecular Architecture & Electronic Theory
Hybridization and Charge Localization
The core distinction of the trifluoroborate anion (
In the 4-cyclohexylphenyl trifluoroborate anion:
-
Boron Center:
hybridized (Tetrahedral geometry).[1] -
Electronic State: The formal negative charge is delocalized onto the three highly electronegative fluorine atoms (
). This creates a formidable Coulombic barrier that prevents nucleophilic attack (e.g., by atmospheric oxygen), rendering the compound air- and moisture-stable. -
C-B Bond: The Carbon-Boron bond is purely covalent (
-bond). The bond length is typically elongated (~1.60–1.63 Å) compared to boronic acids (~1.57 Å) due to the change in hybridization and lack of -backbonding.
The Cyclohexyl Substituent Effect
The 4-cyclohexyl group exerts specific electronic and steric influences on the anion:
-
Inductive Effect (
): The cyclohexyl group is an alkyl substituent. It acts as a weak electron donor to the phenyl ring. -
Hammett Correlation: In the context of hydrolysis (the rate-limiting step for activation), electron-rich substituents accelerate the cleavage of the C-B bond. The cyclohexyl group (Hammett
) stabilizes the electron-deficient transition state required to break the B-F bonds, making this anion more reactive in hydrolysis than unsubstituted phenyl trifluoroborates. -
Steric Bulk: The cyclohexyl ring is bulky but flexible (chair conformation). While it does not sterically hinder the C-B bond directly (being in the para position), it significantly impacts the lattice energy and solubility of the potassium salt, often requiring mixed solvent systems (e.g., THF/H2O) for optimal coupling.
Spectroscopic Characterization (The "Fingerprint")
Accurate characterization is the first line of defense against reagent degradation. The trifluoroborate anion has a distinct NMR signature that differentiates it from hydrolyzed boronic acid impurities.
Table 1: Diagnostic NMR Parameters[2][3]
| Nucleus | Chemical Shift ( | Multiplicity | Interpretation |
| 2.0 – 4.5 | Quartet ( | Diagnostic of tetrahedral | |
| -138 to -145 | Quartet ( | Confirming B-F connectivity. A singlet here usually indicates free fluoride ( | |
| 1.2 – 1.9 (Cyclohexyl) | Multiplet | High-field aliphatic protons. | |
| 7.1 – 7.5 (Aryl) | Doublets (AA'BB') | Typical para-substitution pattern. |
Analyst Note: In
NMR, the coupling to(spin 1/2) splits the signal into a 1:3:3:1 quartet. If you observe line broadening or loss of coupling, it indicates B-F bond dissociation or exchange processes (hydrolysis onset).
Reactivity Profile: The "Slow Release" Mechanism[4][5]
The utility of 4-cyclohexylphenyl trifluoroborate lies in its inability to transmetallate directly. It must first hydrolyze to the boronic acid in situ. This creates a low, steady-state concentration of the active species, minimizing side reactions like homocoupling or protodeboronation.[2]
The Hydrolysis Equilibrium
The rate of hydrolysis is governed by the electronic nature of the R-group.
Because the 4-cyclohexyl group is electron-donating, it stabilizes the electron-deficient difluoroborane intermediate (
Visualization of the Activation Pathway
Figure 1: The activation pathway from the stable trifluoroborate salt to the active boronic acid species. The 4-cyclohexyl group accelerates the first step (Salt → Inter).
Experimental Protocols
Synthesis via KHF2 (Wet Chemistry)
This protocol converts the boronic acid to the potassium salt.
Reagents:
-
4-Cyclohexylphenylboronic acid (1.0 equiv)
-
Potassium bifluoride (
) (3.5 – 4.0 equiv) -
Solvent: Methanol / Water (3:1 ratio)
Workflow:
-
Dissolution: Dissolve the boronic acid in MeOH. A clear solution is required.
-
Addition: Dissolve
in minimal distilled water. Add this dropwise to the boronic acid solution. The reaction is slightly exothermic. -
Precipitation: Stir vigorously for 2 hours. The trifluoroborate salt usually precipitates as a white crystalline solid.
-
Concentration: If no precipitate forms, remove MeOH under reduced pressure (Rotavap) until a slurry forms.
-
Filtration: Filter the solid and wash with cold acetone (to remove excess water/impurities) and then ether (to dry).
-
Drying: Dry under high vacuum. Crucial: Ensure all water is removed to prevent hydrolysis during storage.
Suzuki-Miyaura Coupling (Standardized)
This protocol is optimized for the lipophilic cyclohexyl derivative.
Reagents:
-
Aryl Halide (1.0 equiv)
-
4-Cyclohexylphenyl trifluoroborate (1.05 equiv)
-
Catalyst:
(3 mol%) or /XPhos[3] -
Base:
(3.0 equiv) -
Solvent: THF:H2O (10:1) – Note: The high organic ratio is needed to dissolve the cyclohexyl tail.
Figure 2: Standard workflow for cross-coupling.[4] Rigorous deoxygenation is critical to protect the catalyst, even though the boron reagent is air-stable.
Applications in Drug Discovery[8]
Lipophilicity Modulation
The 4-cyclohexylphenyl moiety is a classic "fatty" anchor.
-
LogP Impact: Replacing a standard phenyl group with a 4-cyclohexylphenyl group typically increases cLogP by ~2.5 units.
-
Solubility: While the trifluoroborate salt is water-soluble (to an extent), the coupled product will be highly lipophilic. This is often used to improve membrane permeability in lead compounds.
Bioisosterism
The trifluoroborate anion itself is occasionally investigated as a pharmacophore. The
-
Metabolic Stability: The B-F bond is generally robust in biological media, though low pH (stomach acid) can trigger hydrolysis.
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[4] Accounts of Chemical Research. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[5] Link
-
Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Link
-
Butters, M., et al. (2011). Critical Assessment of the Hydrolytic Stability of Aryl and Alkyltrifluoroborates. Organic Process Research & Development. Link
Sources
Technical Guide: Safety & Handling of Potassium (4-cyclohexylphenyl)trifluoroboranuide
Executive Summary
Potassium (4-cyclohexylphenyl)trifluoroboranuide is a specialized organoboron building block used primarily in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura). Belonging to the class of organotrifluoroborates, it offers significant stability advantages over its boronic acid counterparts, resisting air and moisture degradation.[1]
This guide synthesizes critical safety data, technical handling protocols, and experimental best practices. It is designed for researchers requiring a self-validating workflow for the safe and efficient use of this reagent in drug discovery and organic synthesis.
Part 1: Chemical Identity & Physical Properties[2][3]
Compound Name: Potassium (4-cyclohexylphenyl)trifluoroboranuide Synonyms: Potassium (4-cyclohexylphenyl)trifluoroborate; Potassium 4-cyclohexylphenyltrifluoroborate MDL Number: MFCD19514691 Molecular Formula: C₁₂H₁₅BF₃K Molecular Weight: 266.21 g/mol
| Property | Description |
| Physical State | Solid (Crystalline powder) |
| Color | White to off-white/light yellow |
| Solubility | Soluble in acetone, acetonitrile, DMSO, MeOH; sparingly soluble in non-polar solvents (hexane, Et₂O). |
| Melting Point | > 250 °C (Decomposes) |
| Stability | Air and moisture stable; indefinite shelf life under ambient conditions.[1] |
Part 2: Hazard Identification & Risk Assessment (GHS)[4]
While organotrifluoroborates are generally less hazardous than boronic acids or boranes, they must be treated with caution due to the potential for hydrolysis and fluoride release under acidic conditions.
GHS Classification[4][5]
-
Signal Word: WARNING
-
Hazard Statements:
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][5][6][7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][2][3][5][6][7][9][10]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[8][2][3][9][10] Remove contact lenses, if present and easy to do.[8][2][3][4][5][7][9][10] Continue rinsing.[8][3][4][5][6][7][9][10]
Toxicological Insights
-
Hydrolysis Risk: In the presence of strong acids or Lewis acids, the trifluoroborate moiety can hydrolyze to release Hydrogen Fluoride (HF) , a severe toxicant. Avoid all contact with strong acids unless part of a controlled, closed-system deprotection protocol.
-
Dust Hazard: As a fine salt, the particulate matter is a respiratory irritant. Engineering controls (fume hood) are mandatory during weighing and transfer.
Part 3: Emergency Response Protocols
Fire Fighting Measures[3][4][6][12]
-
Extinguishing Media: Dry chemical, CO₂, water spray, or alcohol-resistant foam.[2][7]
-
Specific Hazards: Thermal decomposition releases toxic fumes including Hydrogen Fluoride (HF) , Boron Oxides , and Carbon Monoxide .
-
Firefighter PPE: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Evacuate: Clear the area of non-essential personnel.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. If dust is visible, use a N95/P100 respirator.
-
Containment: Avoid dry sweeping which creates dust. Dampen the solid with a small amount of inert solvent (e.g., heptane) or water before collecting.
-
Disposal: Place in a sealed container labeled "Solid Chemical Waste" (do not mix with acidic waste streams).
Part 4: Safe Handling & Experimental Protocol
Storage & Stability
-
Conditions: Store in a cool, dry place. Unlike boronic acids, refrigeration is not strictly required for stability but is good practice for long-term reference standards.
-
Incompatibilities: Strong oxidizing agents, strong acids (generates HF), glass (if HF is generated).
Application: Suzuki-Miyaura Cross-Coupling
The following protocol utilizes Potassium (4-cyclohexylphenyl)trifluoroboranuide as a nucleophile. The trifluoroborate salt hydrolyzes slowly in situ to the active boronic acid species, maintaining a low steady-state concentration of the unstable intermediate, which often leads to cleaner reaction profiles than using the boronic acid directly.
Reagents:
-
Nucleophile: Potassium (4-cyclohexylphenyl)trifluoroboranuide (1.0 equiv)
-
Electrophile: Aryl bromide or chloride (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (0.03 equiv) or Pd(OAc)₂/XPhos
-
Base: K₂CO₃ or Cs₂CO₃ (3.0 equiv)
-
Solvent: Toluene/Water (3:1) or THF/Water (4:1)
Step-by-Step Workflow:
-
Setup: Flame-dry a reaction vial equipped with a stir bar and cool under Argon/Nitrogen.
-
Charging: Add the trifluoroborate salt , aryl halide, base, and Pd catalyst to the vial.
-
Solvent Addition: Add the degassed solvent mixture. (Note: Water is essential for the hydrolysis of the trifluoroborate to the active species).
-
Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours.
-
Checkpoint: Monitor by TLC/LCMS. The trifluoroborate is very polar; the product will be less polar.
-
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate layers.
-
Safety Note: The aqueous layer contains inorganic fluoride salts. Dispose of as fluoride-containing waste.
-
-
Purification: Dry organic layer over MgSO₄, filter, concentrate, and purify via silica gel chromatography.
Visualized Workflows
Figure 1: Safety & Handling Decision Tree
Caption: Decision tree for determining appropriate PPE and engineering controls based on dust generation and acidity.
Figure 2: Suzuki-Miyaura Coupling Mechanism Cycle
Caption: Catalytic cycle showing the critical hydrolysis step required to activate the trifluoroborate precursor.
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link
-
Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Link
-
Sigma-Aldrich (Merck). Potassium organotrifluoroborates Handling and Stability Guide. Link
-
PubChem. Potassium cyclohexyltrifluoroboranuide Compound Summary (Analogous Structure Safety Data). Link
-
Matrix Scientific. Potassium (4-cyclohexylphenyl)trifluoroboranuide Product Data (MFCD19514691). Link
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. api.henkeldx.com [api.henkeldx.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.ca [fishersci.ca]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. afgsci.com [afgsci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
The Strategic Advantage of Potassium (4-cyclohexylphenyl)trifluoroborate in Palladium-Catalyzed Biaryl Synthesis: A Detailed Guide
Introduction: Beyond Boronic Acids - The Rise of Organotrifluoroborates in Cross-Coupling Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthesis of biaryl compounds, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] Traditionally, this palladium-catalyzed transformation has relied heavily on the use of boronic acids as the organoboron nucleophile. However, boronic acids are not without their challenges; they can be difficult to purify, may exist as mixtures of cyclic anhydrides leading to stoichiometric uncertainty, and can be prone to protodeboronation under certain reaction conditions.[2][3]
To circumvent these limitations, the use of potassium organotrifluoroborates has emerged as a superior alternative.[4] These crystalline, air- and moisture-stable salts are easily prepared and handled, offering a distinct advantage in terms of stability and stoichiometry.[4][5] The tetracoordinate nature of the boron atom in trifluoroborates provides a protected form of the boronic acid, which is unmasked under the reaction conditions required for cross-coupling, thus expanding the versatility and reliability of the Suzuki-Miyaura reaction.[4]
This guide provides a comprehensive overview and a detailed protocol for the application of potassium (4-cyclohexylphenyl)trifluoroborate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The presence of the bulky cyclohexyl group introduces steric considerations that necessitate careful optimization of the catalytic system. The protocols and insights provided herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to successfully employ this valuable building block in their synthetic endeavors.
Core Principles: Understanding the Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-based catalytic cycle. A general understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.
Figure 1. The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step. Subsequently, in the presence of a base, the potassium (4-cyclohexylphenyl)trifluoroborate is hydrolyzed to the corresponding boronic acid, which then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination, which forms the desired biaryl product and regenerates the active Pd(0) catalyst.[6] For sterically hindered substrates like (4-cyclohexylphenyl)trifluoroborate, the choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and reductive elimination steps.[7]
Experimental Protocol: Palladium-Catalyzed Synthesis of 4-Cyclohexyl-Substituted Biaryls
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of potassium (4-cyclohexylphenyl)trifluoroborate with an aryl bromide. Optimization may be required for different aryl halides or for scaling up the reaction.
Synthesis of Potassium (4-cyclohexylphenyl)trifluoroborate
Potassium (4-cyclohexylphenyl)trifluoroborate can be readily synthesized from the corresponding (4-cyclohexylphenyl)boronic acid.
-
Procedure: To a stirred solution of (4-cyclohexylphenyl)boronic acid (1.0 equiv) in methanol, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the methanol under reduced pressure.
-
The resulting aqueous slurry is cooled in an ice bath and the solid is collected by filtration.
-
Wash the solid with cold water and then diethyl ether.
-
Dry the product under vacuum to yield potassium (4-cyclohexylphenyl)trifluoroborate as a white crystalline solid.
Suzuki-Miyaura Cross-Coupling Protocol
Table 1: Reagents and Reaction Conditions
| Component | Role | Recommended Reagent/Condition | Stoichiometry/Loading | Notes |
| Aryl Halide | Electrophile | Aryl Bromide or Iodide | 1.0 equiv | Aryl chlorides may require more active catalysts and harsher conditions.[8] |
| Potassium (4-cyclohexylphenyl)trifluoroborate | Nucleophile | - | 1.2 - 1.5 equiv | A slight excess ensures complete consumption of the electrophile. |
| Palladium Pre-catalyst | Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | 1-5 mol % | Pd(OAc)₂ is often sufficient, but Pd₂(dba)₃ can be more active. |
| Ligand | Catalyst Stabilizer & Activator | SPhos, XPhos, or RuPhos | 1.1 - 1.2 x Pd loading | Bulky, electron-rich phosphine ligands are crucial for coupling sterically hindered substrates.[7] |
| Base | Activator | K₂CO₃ or Cs₂CO₃ | 3.0 equiv | Cs₂CO₃ is often more effective for challenging couplings. |
| Solvent System | Reaction Medium | Toluene/H₂O or Dioxane/H₂O | 10:1 to 4:1 ratio | The presence of water is essential for the hydrolysis of the trifluoroborate. |
| Temperature | Reaction Condition | 80-110 °C | - | Higher temperatures may be required for less reactive aryl halides. |
| Atmosphere | Reaction Condition | Inert (Nitrogen or Argon) | - | Essential to prevent oxidation of the Pd(0) catalyst. |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), potassium (4-cyclohexylphenyl)trifluoroborate (1.2-1.5 equiv), palladium pre-catalyst (1-5 mol %), phosphine ligand (1.1-1.2 x Pd loading), and base (3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water, 10:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Field-Proven Insights and Troubleshooting
-
Ligand Selection: For sterically demanding substrates like 4-cyclohexylphenyltrifluoroborate, the choice of ligand is paramount. Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are highly effective due to their steric bulk and electron-rich nature, which promote both the oxidative addition and the reductive elimination steps.[7][8]
-
Base and Solvent: The combination of a carbonate base (K₂CO₃ or Cs₂CO₃) and a biphasic solvent system containing water is standard. The base facilitates the in-situ formation of the active boronic acid from the trifluoroborate salt.[9] For particularly challenging couplings, the more soluble and basic Cs₂CO₃ can lead to improved yields.
-
Dehalogenation Side Reaction: A common side reaction is the dehalogenation of the aryl halide starting material. This can be minimized by ensuring a truly inert atmosphere and by using a slight excess of the trifluoroborate coupling partner.[6]
-
Reaction Temperature: While many Suzuki-Miyaura reactions proceed at moderate temperatures, sterically hindered couplings may require higher temperatures to overcome the activation energy barrier for oxidative addition.
Conclusion
Potassium (4-cyclohexylphenyl)trifluoroborate is a highly valuable and versatile building block for the synthesis of complex biaryl structures. Its enhanced stability and ease of handling compared to the corresponding boronic acid make it an attractive choice for applications in drug discovery and materials science. By employing the appropriate palladium catalyst system, particularly with bulky and electron-rich phosphine ligands, researchers can effectively overcome the steric challenges associated with this substrate and achieve high yields of the desired cross-coupled products. The detailed protocols and insights provided in this guide serve as a robust starting point for the successful implementation of this powerful synthetic tool.
References
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Enantiomerically Enriched Potassium β-Trifluoroboratoamides with Various Aryl- and Hetaryl Chlorides. (n.d.). National Institutes of Health. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019, December 18). MDPI. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. (n.d.). National Institutes of Health. [Link]
-
Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2011). PREPARATION OF TETRABUTYLAMMONIUM(4-FLUOROPHENYL)TRIFLUOROBORATE. Organic Syntheses, 88, 143. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). SciSpace. [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate. [Link]
-
Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. (n.d.). National Institutes of Health. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). National Institutes of Health. [Link]
-
Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). SYNTHESIS OF 1-NAPHTHOL VIA OXIDATION OF POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses, 88, 293. [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. (n.d.). ResearchGate. [Link]
-
Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). (n.d.). ETH Zurich Research Collection. [Link]
-
Potassium vinyltrifluoroborate synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. (n.d.). National Institutes of Health. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Lab Reporter [fishersci.se]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Enantiomerically Enriched Potassium β-Trifluoroboratoamides with Various Aryl- and Hetaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
Application Note: High-Efficiency C-C Bond Formation using Potassium (4-cyclohexylphenyl)trifluoroboranuide
Executive Summary
Potassium (4-cyclohexylphenyl)trifluoroboranuide (referred to herein as Reagent 1 ) is a robust, air-stable aryltrifluoroborate salt used primarily for the installation of the lipophilic 4-cyclohexylphenyl motif via Palladium-catalyzed Suzuki-Miyaura cross-coupling.
Unlike its boronic acid counterpart, which is prone to dehydration (trimerization to boroxines) and protodeboronation, Reagent 1 exists as a monomeric, crystalline solid with indefinite shelf stability. Its utility in drug discovery lies in the introduction of the bulky, lipophilic biaryl scaffold—a common pharmacophore for increasing metabolic stability and hydrophobic binding affinity in kinase inhibitors and GPCR ligands.
This guide details the mechanistic advantages, optimized coupling protocols, and critical troubleshooting parameters for utilizing Reagent 1 in high-value organic synthesis.
Mechanistic Insight: The "Slow-Release" Strategy
The superior performance of organotrifluoroborates over boronic acids is driven by a hydrolysis-controlled equilibrium . Reagent 1 is not the direct transmetallating species. Under basic, aqueous conditions, it slowly hydrolyzes to release the active boronic acid in low, steady-state concentrations.
The Catalytic Cycle & Hydrolysis Equilibrium
The presence of water and a base (typically carbonate) is non-negotiable. They facilitate the removal of fluoride ions, shifting the equilibrium toward the active boronic acid species, which then enters the Pd(II) transmetallation cycle. This "slow release" prevents the accumulation of unstable boronic acid, thereby suppressing side reactions like homocoupling and protodeboronation.
Figure 1: The "Slow Release" mechanism. The trifluoroborate salt acts as a reservoir for the active boronic acid species.
Experimental Protocols
Preparation of Reagent 1 (If not purchased)
Note: While commercially available, in-house synthesis ensures purity and is cost-effective.
Reagents:
-
4-Cyclohexylphenylboronic acid (1.0 equiv)
-
Potassium bifluoride (KHF₂, 4.5 equiv)
-
Solvent: Methanol (MeOH) / Water (H₂O)
Procedure:
-
Dissolve 4-cyclohexylphenylboronic acid in MeOH (3 mL/mmol).
-
Prepare a saturated solution of KHF₂ in H₂O (4.5 M).
-
Add the KHF₂ solution dropwise to the boronic acid solution at 0°C. A white precipitate will form immediately.
-
Stir the suspension for 30 minutes at 0°C, then warm to Room Temperature (RT) and stir for 2 hours.
-
Remove MeOH under reduced pressure (rotary evaporator).
-
Filter the solid and wash with minimal ice-cold water (to remove excess KHF₂) followed by Et₂O (to remove unreacted boronic acid).
-
Dry under high vacuum. Yield is typically >90%.
Standard Suzuki-Miyaura Coupling Protocol
This protocol is optimized for coupling Reagent 1 with aryl bromides or activated aryl chlorides.
Reaction Overview:
Optimized Conditions Table:
| Parameter | Standard Condition | Alternative (Sterically Demanding) |
| Catalyst | Pd(OAc)₂ (2-5 mol%) + RuPhos (4-10 mol%) | PdCl₂(dppf)·CH₂Cl₂ (5 mol%) |
| Base | K₂CO₃ (3.0 equiv) | Cs₂CO₃ (3.0 equiv) |
| Solvent | Toluene : H₂O (3:1) | CPME : H₂O (3:1) |
| Temp | 80°C - 100°C | 100°C (Sealed Tube) |
| Time | 4 - 12 Hours | 12 - 24 Hours |
Step-by-Step Procedure:
-
Setup: To a reaction vial equipped with a magnetic stir bar, add:
-
Aryl Halide (1.0 equiv, 1.0 mmol)
-
Reagent 1 (Potassium (4-cyclohexylphenyl)trifluoroboranuide) (1.2 equiv, 1.2 mmol)
-
K₂CO₃ (3.0 equiv, 3.0 mmol)
-
Pd(OAc)₂ (0.02 equiv, 0.02 mmol)
-
RuPhos (0.04 equiv, 0.04 mmol)
-
Note: Solids can be weighed in air, but purging the vial with inert gas is recommended for best results.
-
-
Solvent Addition: Add Toluene (3.0 mL) and H₂O (1.0 mL).
-
Critical: The presence of water is mandatory. Do not use anhydrous conditions.
-
-
Degassing: Seal the vial and purge with Nitrogen or Argon for 5 minutes (sparging) or evacuate/backfill 3 times.
-
Reaction: Heat the block/bath to 85°C with vigorous stirring. The biphasic mixture requires rapid stirring to ensure phase transfer.
-
Monitoring: Monitor by LC-MS or TLC.
-
TLC Tip: The trifluoroborate salt stays at the baseline.[1] The product will be less polar than the boronic acid intermediate.
-
-
Workup:
-
Cool to RT.
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
Separate layers. Extract aqueous layer 2x with EtOAc.
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Workflow Visualization
Figure 2: Operational workflow for Suzuki-Miyaura coupling using Molander salts.
Troubleshooting & Critical Parameters
The "Water Effect"
Problem: Low conversion or stalled reaction. Cause: Insufficient water in the solvent system. Solution: Unlike boronic esters (pinacol esters) which can be coupled in anhydrous conditions, trifluoroborates must hydrolyze to react. Ensure your solvent ratio contains at least 10-25% water (v/v).
Base Selection
Problem: Protodeboronation of the 4-cyclohexylphenyl ring. Cause: Excessively strong base or high temperature. Solution: Switch from Cs₂CO₃ to K₂CO₃ or K₃PO₄. Carbonates are generally preferred as they buffer the HF generated during hydrolysis.
Catalyst Poisoning
Problem: Formation of Palladium black. Cause: Fluoride accumulation inhibiting the catalyst. Solution: While rare with carbonates, adding a scavenger like Alumina or using high-turnover ligands like RuPhos or XPhos (Buchwald ligands) stabilizes the Pd-center against fluoride inhibition better than simple phosphines like PPh₃.
Stoichiometry
Problem: Incomplete consumption of Aryl Halide. Solution: Aryl trifluoroborates are robust, but if the substrate is valuable, increase the salt loading to 1.5 equiv. The excess salt is easily washed away in the aqueous workup (unlike boronic acids which complicate purification).
References
-
Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.
-
Molander, G. A., & Biolatto, B. (2003). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates." The Journal of Organic Chemistry.
-
Darses, S., & Genêt, J. P. (2008). "Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis." Chemical Reviews.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.
Sources
Application Note: High-Efficiency Preparation of Biaryl Compounds Using Potassium (4-Cyclohexylphenyl)trifluoroborate
Executive Summary & Technical Rationale
This guide details the operational framework for utilizing Potassium (4-cyclohexylphenyl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions. Unlike traditional boronic acids, this reagent belongs to a class of organoboron species that exist as stable, tetracoordinate "ate" complexes.
Why this Reagent? The 4-cyclohexylphenyl moiety is a critical pharmacophore in liquid crystal engineering and drug discovery (e.g., lipophilic spacers). However, the hydrophobicity of the cyclohexyl tail combined with the polarity of the trifluoroborate headgroup creates unique solubility challenges.
The "Slow-Release" Advantage: The core advantage of using this trifluoroborate over its boronic acid counterpart is the controlled hydrolysis mechanism .
-
Stability: The reagent is air- and moisture-stable, allowing indefinite bench storage without anhydride (boroxine) formation.
-
Stoichiometry: It exists as a monomer, ensuring precise 1:1 stoichiometry, unlike boronic acids which often contain varying amounts of dehydration products.
-
Selectivity: The reagent must hydrolyze in situ to the active boronic acid species. This "slow release" maintains a low concentration of the active species, suppressing oxidative homocoupling (a common side reaction with electron-rich biaryls) and protodeboronation.[1][2]
Mechanistic Foundation
Understanding the activation pathway is non-negotiable for troubleshooting. The trifluoroborate (
The Acid-Base Paradox
While Suzuki coupling is a basic process, the hydrolysis of aryltrifluoroborates is often acid-catalyzed or equilibrium-driven by the precipitation of fluoride salts (e.g., insoluble
Figure 1: The Activation & Catalytic Cycle The following diagram illustrates the "Slow Release" mechanism integrated into the catalytic cycle.
Caption: The "Slow Release" mechanism prevents homocoupling by limiting the instantaneous concentration of the active boronic acid species.
Critical Experimental Variables
Solvent Systems (The Solubility Balance)
Because Potassium (4-cyclohexylphenyl)trifluoroborate contains a lipophilic tail (cyclohexyl) and an ionic head (
-
Recommended: THF:H₂O (3:1) or Toluene:H₂O (3:1).
-
Why: The organic co-solvent (THF/Toluene) solubilizes the aryl halide and the eventual biaryl product, while water is strictly required to facilitate the hydrolysis of the
bonds.
Base Selection
-
Carbonates (
, ): Standard for most couplings. is superior due to the "Cesium Effect" (higher solubility in organic solvents). -
Phosphates (
): Use when sterically hindered partners are involved. -
Amines (
): Generally avoid; they can inhibit the hydrolysis step necessary for trifluoroborates.
Catalyst Selection
| Catalyst System | Application Case | Notes |
| Pd(dppf)Cl₂ · DCM | Standard (Start Here) | Robust, air-stable. Excellent for aryl bromides/iodides. |
| Pd(OAc)₂ + XPhos | Challenging/Steric | Required for aryl chlorides or ortho-substituted partners. |
| Pd(PPh₃)₄ | Legacy | Less active, requires strict oxygen-free handling. Not recommended for optimization. |
Experimental Protocols
Protocol A: Standard Cross-Coupling (Aryl Bromides/Iodides)
Best for routine synthesis where the electrophile is not sterically hindered.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Potassium (4-cyclohexylphenyl)trifluoroborate (1.05 equiv)
- (3.0 equiv)
-
Solvent: THF/H₂O (3:1 ratio, 0.2 M concentration)
Step-by-Step:
-
Charge Solids: To a reaction vial equipped with a stir bar, add the aryl bromide, trifluoroborate salt,
, and Pd catalyst. Note: Weighing can be done in air. -
Degas: Seal the vial with a septum. Evacuate and backfill with Argon (
). -
Solvent Addition: Add degassed THF and Water via syringe.
-
Reaction: Heat to reflux (approx. 75-80°C) with vigorous stirring.
-
Critical: Vigorous stirring is essential to ensure phase transfer between the aqueous base/borate and the organic halide.
-
-
Monitoring: Monitor by TLC/LCMS. Reaction is typically complete in 4–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. The product will be in the organic layer.
-
Purification: Silica gel chromatography.
Protocol B: High-Performance Coupling (Aryl Chlorides / Steric Bulk)
Use this if Protocol A fails or if using inexpensive aryl chlorides.
Reagents:
-
Aryl Chloride (1.0 equiv)
-
Potassium (4-cyclohexylphenyl)trifluoroborate (1.1 equiv)
- (3.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos or SPhos (4 mol%)
-
Solvent: Toluene/H₂O (3:1)
Step-by-Step:
-
Pre-complexation (Optional but Recommended): In the reaction vial, add Pd(OAc)₂ and Ligand (XPhos) in a small amount of Toluene. Stir for 5 mins under Argon to form the active catalyst species.
-
Addition: Add the aryl chloride, trifluoroborate, and
. -
Solvent: Add the remaining Toluene and Water (degassed).
-
Reaction: Heat to 90-100°C for 12-24 hours.
-
Why Toluene? Higher boiling point allows for higher kinetic energy to overcome the activation barrier of the C-Cl bond oxidative addition.
-
Workflow Visualization
Figure 2: Operational Workflow
Caption: Step-by-step operational flow from bench setup to purified biaryl product.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No Reaction (SM remains) | Catalyst oxidation or lack of hydrolysis. | Ensure solvents are degassed. Switch to Toluene/H₂O and increase temp to 100°C. |
| Homocoupling of Halide | Oxidation of Pd(II) intermediate or excess Oxygen. | Check inert atmosphere. Reduce catalyst loading. |
| Protodeboronation (Ar-H) | Hydrolysis is too fast relative to Transmetallation. | Decrease water ratio (e.g., 9:1 THF:H₂O). Switch base to |
| Precipitation | Solubility limit of the cyclohexyl group. | Increase THF volume or switch to n-Butanol/H₂O system. |
Safety & Handling
-
Hazard Identification: Potassium (4-cyclohexylphenyl)trifluoroborate is generally considered an irritant (Skin Irrit. 2, Eye Irrit. 2A).
-
HF Generation: While the C-B bond is robust, exposure to strong acids can generate trace HF. Do not acidify the aqueous waste stream without proper neutralization (e.g., Calcium Gluconate or saturated Sodium Bicarbonate).
-
Waste: Dispose of aqueous layers containing fluoride salts according to local EHS regulations for fluoride-containing waste.
References
-
Molander, G. A., & Biolatto, B. (2003). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates." The Journal of Organic Chemistry, 68(11), 4302–4314.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[1] "Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling." Journal of the American Chemical Society, 134(17), 7431–7441.[1]
-
Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction."[6] Accounts of Chemical Research, 40(4), 275–286.
-
Darses, S., & Genêt, J. P. (2008).[7] "Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis." Chemical Reviews, 108(1), 288–325.[7]
Sources
- 1. pure.ed.ac.uk [pure.ed.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Potassium Organotrifluoroborates [sigmaaldrich.com]
- 7. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
Late-stage functionalization using Potassium (4-cyclohexylphenyl)trifluoroboranuide
Application Note & Protocol Guide
Executive Summary
This guide details the application of Potassium (4-cyclohexylphenyl)trifluoroboranuide (herein referred to as 1-K ) in late-stage functionalization (LSF). As a stable, crystalline surrogate for boronic acids, 1-K enables the introduction of the lipophilic 4-cyclohexylphenyl moiety—a critical pharmacophore for filling hydrophobic pockets in protein targets (e.g., GPCRs, Kinases)—into complex drug scaffolds.
We present two distinct validated workflows:
-
Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura): For functionalizing halogenated precursors.[1]
-
Photoredox Minisci-Type Reaction: For direct C–H functionalization of nitrogen heterocycles.
Chemical Profile & Mechanistic Advantage[2]
Reagent Specifications
-
Systematic Name: Potassium (4-cyclohexylphenyl)trifluoroboranuide[2]
-
Formula:
-
MW: 266.15 g/mol
-
Appearance: White to off-white crystalline solid
-
Solubility: Soluble in Acetone, MeOH, THF/H₂O; sparingly soluble in non-polar organics (DCM, Toluene) without phase transfer agents.
The "Slow-Release" Advantage
Unlike boronic acids, which are prone to dehydration (forming boroxines) and protodeboronation, organotrifluoroborates are air-stable. In aqueous reaction media, they undergo a slow, equilibrium-controlled hydrolysis to release the active boronic acid species in situ.
Why this matters for LSF: The low instantaneous concentration of the free boronic acid suppresses homocoupling and oxidative degradation, which is critical when the coupling partner is a precious, late-stage drug intermediate.
Protocol A: Palladium-Catalyzed Cross-Coupling
Target: Functionalization of aryl/heteroaryl halides (Cl, Br, I, OTs). Mechanism: Suzuki-Miyaura Coupling via in situ hydrolysis.
Experimental Design Logic
-
Catalyst: XPhos Pd G3 or Pd(dppf)Cl₂ . XPhos is preferred for sterically hindered or electron-rich chlorides; dppf is robust for iodides/bromides.
-
Base: K₂CO₃ or Cs₂CO₃ . Carbonates facilitate the hydrolysis step required to activate 1-K .
-
Solvent: THF:H₂O (10:1) or Toluene:H₂O (4:1) . Water is obligatory for the hydrolysis of the trifluoroborate.
Step-by-Step Protocol
-
Charge: To a reaction vial equipped with a stir bar, add:
-
Limiting Reagent (Aryl Halide Scaffold): 1.0 equiv
-
1-K (Reagent): 1.2 – 1.5 equiv
-
Base (K₂CO₃): 3.0 equiv
-
Catalyst (XPhos Pd G3): 2–5 mol%
-
-
Purge: Seal the vial and purge with inert gas (
or Ar) for 5 minutes. -
Solvate: Add degassed THF:H₂O (10:1) via syringe to reach a concentration of 0.1 M relative to the halide.
-
Reaction: Heat to 80°C for 4–12 hours.
-
Note: Monitor via LCMS.[3] The disappearance of the trifluoroborate is not an indicator of conversion; monitor the consumption of the Aryl Halide.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over
, filter, and concentrate. -
Purification: Flash chromatography (SiO₂).
Mechanistic Workflow (Graphviz)
Caption: Figure 1.[4] The "Slow-Release" mechanism prevents reagent decomposition before transmetalation.
Protocol B: Photoredox Minisci C–H Functionalization
Target: Direct alkylation/arylation of electron-deficient N-heterocycles (Pyridines, Quinolines) without pre-functionalization (no halogen needed). Mechanism: Single Electron Transfer (SET) Radical Addition.
Experimental Design Logic
-
Concept: 1-K acts as a radical precursor.[3][4] Upon oxidation by an excited photocatalyst, it fragments to generate the 4-cyclohexylphenyl radical.
-
Catalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (Ir-F). High oxidation potential (
) is required to oxidize the trifluoroborate. -
Oxidant: Persulfate (
) . Acts as the terminal oxidant to turn over the photocatalytic cycle.
Step-by-Step Protocol
-
Charge: To a clear glass vial (for irradiation), add:
-
Substrate (Heterocycle, e.g., Lepidine): 1.0 equiv
-
1-K (Reagent): 1.5 equiv
-
Photocatalyst (Ir-F): 1–2 mol%
-
Oxidant (
): 1.5 equiv
-
-
Solvent: Add DMSO:H₂O (4:1) or Acetone:H₂O.
-
Note: TFA (1.0 equiv) may be added to protonate the heterocycle, activating it toward radical attack.
-
-
Degas: Sparge with Argon for 10 minutes (Oxygen quenches the excited state).
-
Irradiate: Place under Blue LED (450 nm) irradiation with fan cooling (maintain < 35°C) for 12–24 hours.
-
Workup: Dilute with saturated
(to neutralize TFA). Extract with DCM.
Radical Cycle Visualization (Graphviz)
Caption: Figure 2. Oxidative quenching cycle generating the reactive 4-cyclohexylphenyl radical.
Comparative Data & Troubleshooting
Method Selection Guide
| Feature | Suzuki-Miyaura (Protocol A) | Photoredox Minisci (Protocol B) |
| Substrate Requirement | Aryl Halide (Br, I, Cl, OTf) | Native Heterocycle (C-H bond) |
| Regioselectivity | Controlled by Halogen position | Innate electronic/steric control (C2/C4) |
| Conditions | Thermal (60–100°C), Basic | Ambient Temp, Acidic/Neutral, Light |
| Tolerance | High (with correct ligand) | Moderate (Radical sensitive groups) |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Suzuki) | Incomplete Hydrolysis | Increase water ratio; switch to |
| Protodeboronation | Unstable Boronic Acid | Reduce Temp; Use anhydrous conditions with a Lewis Acid promoter (specialized). |
| Insolubility of 1-K | Lipophilic Cyclohexyl Group | Use THF or Acetone as co-solvent. Avoid pure water. |
| No Reaction (Photoredox) | Oxygen Quenching | Ensure rigorous degassing; Check LED intensity/distance. |
References
-
Molander, G. A., & Ellis, N. (2007).[5][6] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
-
Molander, G. A. (2015).[6] Organotrifluoroborates: The Swiss Army Knife of Organoboron Reagents. Journal of Organic Chemistry.
-
Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis. Science.
-
Duncton, M. A. (2011). Minisci reactions: Versatile C–H functionalization for medicinal chemists. MedChemComm.
Sources
- 1. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cas No. | Potassium (4-cyclohexylphenyl)trifluoroboranuide | Matrix Scientific [matrixscientific.com]
- 3. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
Troubleshooting & Optimization
Improving yields in Potassium (4-cyclohexylphenyl)trifluoroboranuide coupling reactions
Technical Support Center: Potassium (4-cyclohexylphenyl)trifluoroboranuide Coupling
Topic: Reagent ID: Potassium (4-cyclohexylphenyl)trifluoroboranuide (CAS: 446065-11-8) Common Name: Potassium 4-cyclohexylphenyltrifluoroborate Support Level: Tier 3 (Advanced Method Development)
Executive Summary: The Reagent Profile
Potassium (4-cyclohexylphenyl)trifluoroboranuide is a robust, air-stable alternative to its corresponding boronic acid. Unlike boronic acids, which are prone to trimerization (boroxine formation) and variable stoichiometry, this trifluoroborate salt provides a precise 1:1 stoichiometry.
However, the 4-cyclohexyl group introduces a specific challenge: Lipophilicity . While the trifluoroborate moiety is polar/ionic, the cyclohexylphenyl tail is highly non-polar. This amphiphilic nature often leads to "insolubility stalemate" in standard Molander conditions (pure MeOH/H₂O), where the salt doesn't dissolve in the organic phase, but the lipophilic tail prevents full solubilization in the aqueous phase.
Troubleshooting Guide (Q&A)
Category A: Low Yield & Conversion
Q1: My reaction stalls at 40-50% conversion. Adding more catalyst doesn't help. What is happening? Diagnosis: This is likely a Phase Transfer/Solubility Limit . Explanation: The "Molander Standard" solvent system (MeOH/H₂O) works for simple aryl trifluoroborates. However, your cyclohexyl group makes the reagent too lipophilic for methanol. The reagent aggregates at the interface, preventing the palladium from accessing the boron center for the transmetallation step. Solution: Switch to a "Biphasic Lipophilic" system.
-
Recommended: THF/H₂O (10:1) or Toluene/H₂O (4:1).
-
Why: THF dissolves the lipophilic tail, while the small water content allows the necessary hydrolysis of the -BF₃K group to the active -B(OH)₂ species.
Q2: I see the starting material disappear, but the product yield is low. Where is the mass going? Diagnosis: Protodeboronation . Explanation: Under basic, aqueous conditions, the C-B bond can be cleaved by a proton before the cross-coupling occurs, replacing the boron group with a hydrogen atom (yielding cyclohexylbenzene). This is often accelerated if the cross-coupling cycle is slow due to steric hindrance or poor catalyst activity. Solution:
-
Reduce Water: Move to a 4:1 Organic:Water ratio.
-
Buffer the pH: Switch from strong bases like K₂CO₃ to milder bases like K₃PO₄ or Cs₂CO₃.
-
"Slow Release" Strategy: The trifluoroborate is a slow-release reagent, but if hydrolysis is too fast relative to coupling, protodeboronation wins. Lower the temperature slightly (e.g., 80°C instead of 100°C) to slow the hydrolysis rate.
Category B: Impurities & Workup
Q3: My crude NMR shows a persistent "boron mush" that streaks on silica. How do I remove it? Diagnosis: Incomplete removal of inorganic fluoride salts. Explanation: The byproduct of the reaction is KBF(OH)₃ or similar inorganic salts. These can trap organic products. Solution:
-
The Fluoride Wash: After the reaction, dilute with EtOAc and wash the organic layer with 1M HCl (if product is acid stable) or saturated NaHCO₃ .
-
Silica Filtration: Pass the crude mixture through a short pad of silica gel eluting with 5% MeOH/DCM before attempting column chromatography. This precipitates the polar boron salts on the baseline.
Optimized Experimental Protocol
Method: "Lipophilic-Adapted Molander Coupling" Scale: 1.0 mmol
| Reagent | Equivalents | Amount | Role |
| Aryl Halide (Ar-X) | 1.0 equiv | -- | Electrophile |
| K(4-cyclohexylphenyl)BF₃ | 1.2 equiv | 320 mg | Nucleophile |
| Pd(dppf)Cl₂ · DCM | 0.03 equiv | 25 mg | Catalyst (Robust) |
| Cs₂CO₃ | 3.0 equiv | 978 mg | Base |
| THF | -- | 4.0 mL | Solvent (Solubilizes tail) |
| Water | -- | 1.0 mL | Solvent (Hydrolysis source) |
Step-by-Step:
-
Charge Solids: Add the aryl halide, trifluoroborate, Pd catalyst, and Cesium Carbonate to a reaction vial equipped with a stir bar.
-
Degas: Seal the vial. Evacuate and backfill with Argon/Nitrogen (3 cycles). Oxygen is the enemy of the active Pd(0) species.
-
Solvent Addition: Syringe in the degassed THF and Water.
-
Reaction: Heat to 80°C with vigorous stirring (1000 rpm) for 16 hours. Vigorous stirring is critical for biphasic mixtures.
-
Workup: Cool to RT. Dilute with EtOAc (20 mL). Wash with water (2 x 10 mL) and Brine (10 mL). Dry over MgSO₄, filter, and concentrate.
Visualizing the Mechanism & Troubleshooting
Figure 1: The Dual-Pathway Mechanism
The trifluoroborate must hydrolyze to the boronic acid (Active Species) before transmetallation can occur. Balancing this rate is key.
Caption: The "Slow Release" mechanism. The R-BF3K reservoir slowly feeds the active R-B(OH)2 species, preventing saturation and minimizing side reactions.
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic flow for identifying solubility vs. stability failures in coupling reactions.
Optimization Matrix
Use this table to select the correct conditions based on your electrophile (Ar-X).
| Electrophile Type | Catalyst System | Base | Solvent | Temp |
| Aryl Bromide/Iodide | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | THF/H₂O (4:1) | 80°C |
| Aryl Chloride (Activated) | Pd(dppf)Cl₂ (5 mol%) | Cs₂CO₃ | Toluene/H₂O (3:1) | 100°C |
| Aryl Chloride (Deactivated) | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O (10:1) | 80°C |
| Sterically Hindered | Pd(Amphos)Cl₂ | K₂CO₃ | EtOH/H₂O (2:1) | 80°C |
References
-
Foundational Methodology: Molander, G. A.; Biolatto, B. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates." J. Org.[1][2] Chem.2003 , 68, 4302–4314.[2]
-
Mechanistic Insight (Hydrolysis): Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chem. Soc. Rev.2014 , 43, 412–443.
-
Protodeboronation Review: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters." J. Am. Chem. Soc.2017 , 139, 13156–13165.
-
Lipophilic Optimization: Molander, G. A.; Sandrock, D. L.[3] "Potassium Trifluoroborate Salts as Convenient, Stable Reagents for Difficult Alkyl Transfers."[1] Curr.[1] Opin. Drug Discov. Devel.2009 , 12, 811.
Sources
Optimizing base selection for (4-cyclohexylphenyl)trifluoroboranuide reactions
Topic: Optimizing Base Selection for (4-Cyclohexylphenyl)trifluoroboranuide Reactions
Status: Active Ticket ID: BF3K-OPT-001 Assigned Specialist: Senior Application Scientist, Organometallics Division
Executive Summary
You are working with Potassium (4-cyclohexylphenyl)trifluoroboranuide (commonly referred to in literature as a Molander Salt or trifluoroborate).
Unlike boronic acids, this reagent is a tetracoordinate salt. It is not inherently nucleophilic toward Palladium(II). To participate in the transmetallation step of the Suzuki-Miyaura cycle, it must undergo hydrolysis to generate the active boronic acid/boronate species in situ.
The Critical Variable: The base you select does not just catalyze the cross-coupling; it dictates the rate of hydrolysis (activation).
-
Too slow: The reaction stalls (low conversion).
-
Too fast: The active species accumulates and decomposes via protodeboronation or homocoupling.
Module 1: The Activation Mechanism (Why Base Matters)
The "Slow-Release" strategy is the core advantage of trifluoroborates. You must tune your base to release the active species at the exact rate the catalyst can consume it.
Visualizing the Pathway
The following diagram illustrates the equilibrium you are manipulating with your base selection.
Figure 1: The "Slow Release" Protocol. The base drives the transition from the stable blue state to the active red state. If the red state forms faster than the green path can consume it, decomposition (grey) occurs.
Module 2: Base Selection Matrix
For (4-cyclohexylphenyl)trifluoroboranuide, the lipophilic cyclohexyl ring requires a base that functions well in biphasic systems (Organic/Aqueous).
| Base Category | Specific Reagent | Recommendation Level | Technical Rationale |
| Carbonates | Cs₂CO₃ | Primary Choice | The "Cesium Effect": Higher solubility in organic solvents compared to K/Na salts. Facilitates phase-transfer hydrolysis in THF/H₂O or Toluene/H₂O systems. Ideal for your lipophilic substrate. |
| Carbonates | K₂CO₃ | Secondary Choice | Effective but requires higher water ratios (e.g., 1:1 or 1:2 Organic:Water) to dissolve. Can lead to solubility issues for your cyclohexyl-substituted substrate. |
| Phosphates | K₃PO₄ | Optimization Choice | Use if acid-sensitive groups are present. The buffering capacity helps stabilize the pH, preventing rapid protodeboronation. |
| Alkoxides | NaOtBu | Avoid | Generally too strong. Causes rapid hydrolysis ("dumping" the boronic acid), leading to high homocoupling and protodeboronation rates. |
| Amines | Et₃N / DIPEA | Avoid | Ineffective for hydrolysis without specific additives (like Silica or Alumina). |
Module 3: Troubleshooting & FAQs
Q1: My reaction shows 0% conversion. The starting material is intact.
Diagnosis: The "Salt Lock." Your trifluoroborate salt is not hydrolyzing.[1] This usually happens because the reaction medium is too anhydrous or the base is insoluble. Corrective Action:
-
Water is Mandatory: Ensure your solvent system is at least 10% water (v/v). Recommended: THF:H₂O (10:1) or Toluene:H₂O (3:1) .
-
Switch to Cesium: If using K₂CO₃, switch to Cs₂CO₃ (3.0 equiv). Cesium's larger ionic radius disrupts the hydration shell and aids in solubilizing the base in the organic phase.
Q2: I see the product, but also a significant amount of 1-cyclohexylbenzene (Protodeboronation).
Diagnosis: "Fast Release" Overload.
The base is hydrolyzing the
-
Lower Base Strength: Switch from Cs₂CO₃ to K₂CO₃ or Na₂CO₃.
-
Reduce Water: Move from a 3:1 ratio to a 10:1 ratio (Solvent:Water). This slows the hydrolysis equilibrium.
-
Increase Catalyst Loading: Speed up the consumption step to match the release rate.
Q3: I am observing homocoupling (Biaryl formation).
Diagnosis: Oxidative Stall. This occurs when oxygen enters the system or when the transmetallation step is slow. Corrective Action:
-
Degas Rigorously: Oxygen promotes homocoupling.[2] Sparge solvents with Argon for 15 minutes.
-
Solvent Switch: If using THF, switch to CPME (Cyclopentyl methyl ether) or Toluene . Etheral solvents can sometimes promote homocoupling via peroxide impurities.
Module 4: Standardized Protocol (The Molander Conditions)
This protocol is optimized for (4-cyclohexylphenyl)trifluoroboranuide .
Reagents:
-
Substrate: 1.0 equiv
-
Base: Cs₂CO₃ (3.0 equiv) [4]
-
Catalyst: Pd(dppf)Cl₂ · DCM (2-5 mol%) or Pd(OAc)₂/XPhos (for difficult chlorides).
-
Solvent: THF / H₂O (10:1 v/v) [0.2 M concentration]
Workflow:
-
Solids: Add Trifluoroborate, Aryl Halide, Cs₂CO₃, and Pd catalyst to the vial.
-
Purge: Seal vial and cycle Vacuum/Argon (3x).
-
Liquids: Add degassed THF and degassed Water via syringe.
-
Activation: Heat to 80°C for 12–24 hours. Note: Trifluoroborates often require higher temps than boronic acids to drive the hydrolysis.
-
Workup: Dilute with EtOAc, wash with water. The cyclohexyl group makes the product very organic-soluble; ensure thorough extraction.
Module 5: Decision Logic for Optimization
Use this flow to determine your next experimental step.
Figure 2: Troubleshooting Logic Flow. Follow the path corresponding to your primary impurity.
References
-
Molander, G. A., & Ellis, N. (2007).[4] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[5] Accounts of Chemical Research. [4]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[5] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[6]
-
Butters, M., et al. (2011). Process Development of a Suzuki–Miyaura Cross-Coupling Reaction: The Importance of Base Selection and Solubility. Organic Process Research & Development.
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
Technical Support Center: Purification of Crude Potassium (4-cyclohexylphenyl)trifluoroboranuide
Welcome to the technical support center for the purification of crude Potassium (4-cyclohexylphenyl)trifluoroboranuide mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this versatile Suzuki-Miyaura coupling partner. Our goal is to equip you with the knowledge to troubleshoot effectively and ensure the high purity of your final product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of Potassium (4-cyclohexylphenyl)trifluoroboranuide. The troubleshooting process is outlined in the flowchart below, followed by detailed explanations in a question-and-answer format.
Catalyst loading optimization for Potassium (4-cyclohexylphenyl)trifluoroboranuide
Introduction: The "Slow-Release" Advantage[1][2]
Welcome to the optimization center for Potassium (4-cyclohexylphenyl)trifluoroboranuide . As a researcher utilizing this specific Molander salt, you are likely leveraging its air stability and atom economy to install the lipophilic 4-cyclohexylphenyl motif.
Unlike boronic acids, this reagent relies on a "Slow-Release" mechanism . It acts as a reservoir, releasing the active boronic acid species in situ via hydrolysis. The critical challenge in optimizing catalyst loading here is not just "adding less Palladium"—it is synchronizing the rate of hydrolysis with the rate of the catalytic cycle (transmetallation).
If hydrolysis is too fast, you risk protodeboronation (loss of the boron group). If too slow, the catalyst rests in an unstable state and deactivates. This guide provides the protocols to balance these kinetics and drive catalyst loading down to <0.5 mol%.
Module 1: The Optimization Workflow
Objective: Systematically reduce Pd loading from standard screening levels (2-5 mol%) to process-viable levels (<0.5 mol%) without sacrificing yield.
Visual Workflow: The HTE (High-Throughput Experimentation) Loop
Caption: Systematic workflow for reducing catalyst loading, emphasizing the critical solubility check for the lipophilic cyclohexyl moiety.
Protocol: Step-by-Step Loading Reduction
Prerequisite: Ensure your coupling partner (aryl halide) is pure. Catalyst poisons (S, N-heterocycles) in the starting material will make low-loading optimization impossible.
-
Phase 1: Ligand Selection (The "Engine")
-
Context: The bulky cyclohexyl group requires a ligand that creates a spacious binding pocket but remains electron-rich to facilitate oxidative addition.
-
Recommendation: Screen RuPhos , XPhos , or CataCXium A . These bulky monophosphines prevent catalyst aggregation at low concentrations.
-
Control: Run a baseline reaction at 1 mol% Pd(OAc)₂ / 2 mol% Ligand.
-
-
Phase 2: Tuning the Hydrolysis (The "Fuel Injector")
-
The Issue: The 4-cyclohexylphenyl group is greasy. In pure water/alcohol, it may aggregate, slowing hydrolysis.
-
Action: Use a biphasic system: Toluene/Water (3:1) or CPME/Water .
-
Base Screen: Compare K₂CO₃ (moderate hydrolysis) vs. Cs₂CO₃ (fast hydrolysis).
-
Target: You want the reaction to remain homogeneous or a fine emulsion at 60-80°C.
-
-
Phase 3: The "Ladder" Experiment
-
Set up 4 parallel vials with the best ligand/base combo:
-
Vial A: 1.0 mol% Pd
-
Vial B: 0.5 mol% Pd
-
Vial C: 0.1 mol% Pd
-
Vial D: 0.05 mol% Pd
-
-
Crucial Step: Maintain the Ligand-to-Metal ratio (L/M) at 2:1 or 3:1 even as Pd drops. Do not keep ligand constant while dropping Pd; excess free ligand can sometimes inhibit the cycle.
-
Module 2: Troubleshooting & FAQs
Q1: My reaction stalls at 60% conversion when I drop the catalyst loading to 0.5 mol%. Adding more catalyst later doesn't help. Why? A: This is likely Catalyst Poisoning or Product Inhibition , not just catalyst death.
-
Diagnosis: Perform a "Spiking" experiment. Take the stalled reaction mixture and try to use it to catalyze a fresh reaction setup. If it fails, the Pd is dead (aggregated into Pd black).
-
The Fix:
-
Switch to a Pd(0) source: Try Pd₂(dba)₃ instead of Pd(OAc)₂ to bypass the reduction step, which can be inefficient at low loadings.
-
Add a Surfactant: For the lipophilic cyclohexyl group, adding 2 wt% TPGS-750-M can stabilize the catalyst in the aqueous interface, preventing aggregation.
-
Q2: I see the starting material disappearing, but I'm getting a lot of "de-boronated" byproduct (cyclohexylbenzene). A: This is Protodeboronation . The hydrolysis of the trifluoroborate is happening faster than the transmetallation step. The active boronic acid builds up and reacts with water/protons instead of the Pd-Ar complex.
-
The Fix: Slow down the hydrolysis.
-
Reduce Water: Change solvent ratio from 3:1 to 10:1 (Organic:Water).
-
Weaker Base: Switch from Cs₂CO₃ to K₃PO₄ or K₂CO₃.
-
Lower Temperature: Drop from 80°C to 60°C.
-
Q3: The reaction works on 100mg scale but fails at 10g scale. The mixture looks like a gummy paste. A: This is a Mass Transfer issue specific to the 4-cyclohexylphenyl group. At high concentrations, this lipophilic salt acts like a soap, forming rigid emulsions that stop stirring.
-
The Fix:
-
Dilution: Increase solvent volume (0.1 M → 0.05 M).
-
Co-Solvent: Add n-Butanol or Isopropanol (10% v/v) to break the emulsion.
-
Module 3: Mechanism & Causality[3][4][5]
To master the loading, you must visualize the "Gearing" concept. The Molander salt (Cycle A) must turn at the same speed as the Palladium Cycle (Cycle B).
Visual Mechanism: The Gearing Effect
Caption: The "Gearing" mechanism. Optimization requires balancing the hydrolysis rate (k1) with the transmetallation rate (k2).
Data Summary: Typical Optimization Matrix
Use this table as a benchmark for your optimization results.
| Variable | Condition A (Standard) | Condition B (Optimized) | Result |
| Catalyst | Pd(dppf)Cl₂ | Pd(OAc)₂ + RuPhos | RuPhos handles steric bulk better. |
| Loading | 5.0 mol% | 0.25 mol% | 20x reduction in cost/metal. |
| Base | Cs₂CO₃ (3 eq) | K₂CO₃ (2 eq) | Slower hydrolysis prevents side reactions. |
| Solvent | THF/H₂O (1:1) | Toluene/H₂O (3:1) | Better solubility for cyclohexyl group. |
| Yield | 92% | 95% | Improved purity profile. |
| Residual Pd | >500 ppm | <50 ppm | Easier downstream purification. |
References
-
Molander, G. A., & Ellis, N. (2003). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[1] Accounts of Chemical Research. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[2] Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3] Accounts of Chemical Research. Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
-
Butters, M., et al. (2006). Process Development of a Suzuki Cross-Coupling Reaction: Catalyst Loading and Removal. Organic Process Research & Development. Link
Sources
Minimizing homocoupling byproducts in trifluoroborate synthesis
Technical Support Center: Trifluoroborate Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Homocoupling Byproducts
Welcome to the technical support center for trifluoroborate chemistry. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving potassium organotrifluoroborates (R-BF₃K): the formation of homocoupling byproducts (R-R). As Senior Application Scientists, we understand that minimizing these impurities is critical for maximizing yield, simplifying purification, and ensuring the overall success of your synthetic campaigns.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will delve into the mechanisms behind homocoupling, diagnose common experimental pitfalls, and provide actionable, step-by-step protocols to mitigate this undesired side reaction.
Frequently Asked Questions & Troubleshooting
Q1: What exactly is homocoupling in trifluoroborate cross-coupling, and why is it problematic?
Answer: Homocoupling is an undesired side reaction in which two identical organoboron molecules couple to form a symmetrical biaryl or dialkyl species (R-R), instead of coupling with the intended electrophile (Ar-X) to form the desired cross-coupled product (R-Ar).
This byproduct presents two major challenges:
-
Reduced Yield: Every molecule of the trifluoroborate that homocouples is consumed and cannot participate in the desired cross-coupling reaction, directly lowering the theoretical maximum yield of your target molecule.
-
Purification Complexity: The homocoupled byproduct often has similar polarity and physical properties to the desired product, making its removal by standard techniques like column chromatography or recrystallization difficult, time-consuming, and costly.
Q2: What are the primary chemical pathways that lead to homocoupling of trifluoroborates?
Answer: Homocoupling primarily arises from side reactions involving the active boronic acid, which is generated in situ from the trifluoroborate salt. The key is that potassium organotrifluoroborates are often considered "slow-release" sources of boronic acids.[1][2] If the rate of boronic acid generation is not well-matched with the rate of the main catalytic cycle, the boronic acid can accumulate and undergo side reactions.[3][4][5][6]
The two dominant mechanisms are:
-
Palladium(II)-Mediated Homocoupling: This is a common pathway, especially if the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient or if Pd(II) species are regenerated during the reaction (e.g., by oxygen). Two molecules of the boronic acid can transmetalate with a Pd(II) center, which then undergoes reductive elimination to yield the homocoupled product and Pd(0). Rigorous exclusion of oxygen is crucial to suppress this pathway.[7]
-
Oxidative Homocoupling: Dissolved oxygen in the reaction mixture can directly facilitate the homocoupling of boronic acids, often catalyzed by palladium species.
The diagram below illustrates the competition between the desired cross-coupling cycle and the parasitic homocoupling pathway.
Caption: Desired cross-coupling vs. undesired homocoupling pathway.
Q3: My reaction shows significant homocoupling of my trifluoroborate. What are the most common causes?
Answer: This is a common issue. Based on our experience, significant homocoupling can usually be traced back to one or more of the following factors. Use this as a checklist to diagnose your experiment.
Caption: Troubleshooting Decision Tree for Homocoupling Issues.
Q4: How can I optimize my reaction conditions—base, solvent, and temperature—to suppress homocoupling?
Answer: Optimizing these three parameters is your first line of defense. The goal is to find a balance where the cross-coupling reaction is efficient while the rate of homocoupling is minimized.
| Parameter | Recommendation for Minimizing Homocoupling | Scientific Rationale |
| Base | Use weaker, non-hydroxide bases like K₃PO₄ or Cs₂CO₃ . Use the minimum effective amount (typically 2-3 equivalents). | Strong bases (e.g., NaOH, Ba(OH)₂) can accelerate the hydrolysis of the R-BF₃K to the boronic acid, leading to a high transient concentration that favors homocoupling.[8][9] Weaker bases promote a slower, more controlled release of the boronic acid, better matching the catalytic turnover rate.[2][3][4][5] |
| Solvent | Use a biphasic solvent system, typically an organic solvent with a small amount of water (e.g., Toluene/H₂O (10:1) , THF/H₂O (10:1) ). | Potassium organotrifluoroborates are stable, crystalline solids.[10][11][12][13] Water is required for the slow hydrolysis to the active boronic acid.[14] Too much water can lead to rapid hydrolysis and increase homocoupling, while completely anhydrous conditions can prevent the reaction from starting. The limited amount of water controls the rate of boronic acid formation.[14] |
| Temperature | Start at a lower temperature (e.g., 60-80 °C ) and slowly increase only if the reaction is sluggish. | Higher temperatures accelerate all reaction rates, including the undesired homocoupling pathway. By keeping the temperature as low as possible while still enabling catalytic turnover, you can often significantly favor the cross-coupling pathway. Electron-rich ligands can enable lower reaction temperatures.[15] |
Q5: Which palladium catalysts and ligands are best for minimizing homocoupling with trifluoroborates?
Answer: The choice of ligand is critical. The ideal ligand promotes rapid reductive elimination from the diarylpalladium(II) intermediate (R'-Pd-R) to form the cross-coupled product, a step that is much faster than a second transmetalation with another boronic acid molecule.
General Recommendation: Use sterically bulky, electron-rich monophosphine ligands, often referred to as "Buchwald ligands."[16]
| Ligand Example | Ligand Class | Key Features & Benefits |
| SPhos, XPhos | Dialkylbiaryl phosphines | These ligands are highly effective at promoting the crucial reductive elimination step.[16] Their steric bulk creates a coordinatively unsaturated L₁Pd(0) species that is highly reactive in oxidative addition, accelerating the main catalytic cycle and outcompeting homocoupling pathways. |
| RuPhos | Dialkylbiaryl phosphines | Similar to SPhos and XPhos, RuPhos is excellent for coupling a wide variety of substrates, including challenging heteroaryl trifluoroborates, while keeping homocoupling low.[17] |
| P(t-Bu)₃ | Trialkylphosphine | A very electron-rich and sterically demanding ligand that promotes fast catalytic turnover, often allowing for reactions to be run at lower temperatures, which further suppresses homocoupling.[9] |
Precatalysts: Using well-defined palladium precatalysts (e.g., SPhos Pd G3) is often superior to generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. Precatalysts ensure a more controlled and rapid generation of the active Pd(0) species, reducing the amount of free Pd(II) available to initiate homocoupling.[1]
Experimental Protocols
Protocol 1: General Procedure for Low-Homocoupling Suzuki-Miyaura Reaction
This protocol incorporates best practices to minimize homocoupling byproducts when using a potassium aryltrifluoroborate.
1. Reagent Preparation & Setup:
- To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), potassium aryltrifluoroborate (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
- Seal the flask with a rubber septum.
- Evacuate and backfill the flask with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
2. Solvent Degassing (Critical Step):
- Add the solvent system (e.g., Toluene/H₂O, 10:1 v/v) via syringe.
- Degas the liquid mixture thoroughly. The preferred method is subsurface sparging : bubble argon or nitrogen gas through the liquid via a long needle for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles. This step is crucial for removing dissolved oxygen.[7]
3. Catalyst Addition & Reaction:
- To a separate small vial, weigh the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 2-4 mol%).
- Quickly add the catalyst/ligand solids to the reaction flask under a positive flow of inert gas.
- Immediately place the flask in a preheated oil bath set to the desired temperature (e.g., 80 °C).
4. Monitoring and Workup:
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
- Purify the crude product by column chromatography. Compare the product/homocoupling ratio to your initial experiments to validate the improvements.
References
-
Title: Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account Source: Journal of the American Chemical Society, 2012. URL: [Link]
-
Title: Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling Source: Journal of the American Chemical Society, 2012. URL: [Link]
-
Title: Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling Source: University of Bristol Research Portal, 2012. URL: [Link]
-
Title: Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling Source: PubMed, 2012. URL: [Link]
-
Title: Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling Source: ResearchGate, 2012. URL: [Link]
-
Title: Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction Source: MDPI, 2021. URL: [Link]
-
Title: Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene Source: ResearchGate, 2015. URL: [Link]
-
Title: Suzuki–Miyaura Coupling Source: Royal Society of Chemistry, 2016. URL: [Link]
-
Title: Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions Source: Journal of the American Chemical Society, 2011. URL: [Link]
-
Title: A Simple and Highly Efficient Catalytic System for Suzuki Cross-Coupling Using Ligandless Palladium Chloride Source: ResearchGate, 2013. URL: [Link]
-
Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction Source: ACS Publications, 2007. URL: [Link]
-
Title: Roles of Water in Metal-Catalyzed Cross-Couplings Source: Anderson's Process Solutions, 2010. URL: [Link]
-
Title: Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: PMC, 2005. URL: [Link]
-
Title: Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling Source: Journal of the American Chemical Society, 2012. URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal. URL: [Link]
-
Title: Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides Source: ACS Publications, 2014. URL: [Link]
-
Title: Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling Source: PMC, 2008. URL: [Link]
-
Title: Working with Hazardous Chemicals Source: Organic Syntheses, 2012. URL: [Link]
-
Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC, 2008. URL: [Link]
-
Title: Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction Source: PMC, 2023. URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates Source: Organic Letters, 2008. URL: [Link]
-
Title: Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides Source: PMC, 2012. URL: [Link]
-
Title: Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature Source: MDPI, 2023. URL: [Link]
-
Title: PREPARATION OF POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE AND 1-NAPHTHOL Source: Organic Syntheses, 2012. URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts, 2024. URL: [Link]
-
Title: Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations Source: The Journal of Organic Chemistry, 2002. URL: [Link]
-
Title: Potassium organotrifluoroborates: new perspectives in organic synthesis Source: Academia.edu, 2008. URL: [Link]
-
Title: Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers Source: PMC, 2009. URL: [Link]
-
Title: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis Source: ACS Publications, 2008. URL: [Link]
-
Title: Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical Mediated Alkyl Transfer Source: PMC, 2017. URL: [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
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- 5. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
Validation & Comparative
A Comparative Guide for Synthetic Chemists: Potassium (4-cyclohexylphenyl)trifluoroboranuide vs. 4-cyclohexylphenylboronic Acid in Cross-Coupling Reactions
Executive Summary
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation.[1][2] The choice of the organoboron reagent is critical to the success of this transformation. This guide provides an in-depth, objective comparison between two key reagents: the traditional 4-cyclohexylphenylboronic acid and the increasingly popular potassium (4-cyclohexylphenyl)trifluoroboranuide. We will explore their fundamental differences in stability, handling, reaction mechanisms, and overall performance, providing field-proven insights and experimental data to guide researchers in making the optimal choice for their specific synthetic challenges.
Physicochemical Properties and Stability: A Head-to-Head Comparison
The most striking difference between potassium trifluoroborates and boronic acids lies in their physical properties and stability, which has significant implications for storage, handling, and reaction reproducibility.[3]
Potassium (4-cyclohexylphenyl)trifluoroboranuide , often referred to as an organotrifluoroborate salt, is a tetracoordinate boron species. This structural feature masks the inherent reactivity of the C-B bond, rendering the compound significantly more stable than its boronic acid counterpart.[4] These salts are typically crystalline, free-flowing solids that are stable to both air and moisture, allowing for indefinite storage at room temperature without special precautions.[4] This robustness simplifies weighing and dispensing, a crucial advantage in high-throughput screening and library synthesis environments.
4-cyclohexylphenylboronic acid , on the other hand, is a tricoordinate organoboron species. Boronic acids are known to have several inherent limitations. They are not strictly monomeric but exist in equilibrium with dimeric and cyclic trimeric anhydrides known as boroxines.[5][6] This can lead to uncertainties in stoichiometry.[6] More critically, many boronic acids, especially alkyl and some heteroaryl derivatives, are susceptible to degradation over time through pathways like protodeboronation, particularly upon exposure to air and moisture.[5][7] This instability often necessitates storage under inert atmospheres or at low temperatures and can lead to inconsistent reactivity if the reagent has degraded.[5]
| Property | Potassium (4-cyclohexylphenyl)trifluoroboranuide | 4-cyclohexylphenylboronic Acid | Rationale & Implications for Researchers |
| Chemical Nature | Tetracoordinate Boron Salt | Tricoordinate Boronic Acid | The tetracoordinate nature of the trifluoroborate protects the C-B bond, acting as a "protected" form of the boronic acid.[4] |
| Physical State | Crystalline, free-flowing solid[8] | Waxy solid or powder, often non-monomeric[5] | Trifluoroborates are easier to handle, weigh, and dispense accurately, improving experimental reproducibility. |
| Air & Moisture Stability | Indefinitely stable[4] | Prone to degradation (protodeboronation, oxidation)[5][7] | Eliminates the need for glove boxes or inert atmosphere techniques for storage and handling of the trifluoroborate. |
| Storage | Standard ambient conditions | Often requires refrigeration or inert atmosphere[5] | Simplifies laboratory logistics and reduces the risk of reagent decomposition over time. |
| Stoichiometry | Monomeric, well-defined[8] | Exists as an equilibrium mixture with boroxines[6] | Ensures more precise and reproducible reaction stoichiometry with the trifluoroborate salt. |
Mechanism of Action in Suzuki-Miyaura Coupling: The Activation Step
While both reagents serve as the nucleophilic partner in the Suzuki-Miyaura reaction, their entry into the palladium catalytic cycle is fundamentally different. The key distinction is the prerequisite activation step.
4-cyclohexylphenylboronic acid requires activation by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This boronate then undergoes transmetalation with the palladium(II) complex.
Potassium (4-cyclohexylphenyl)trifluoroboranuide requires the in-situ release of the corresponding boronic acid, which then proceeds through the standard catalytic cycle. This release is typically achieved through hydrolysis under the basic aqueous conditions of the reaction.[9][10][11] The trifluoroborate slowly hydrolyzes to the boronic acid, which is then consumed by the palladium catalyst. This "slow-release" mechanism can be highly advantageous as it maintains a low steady-state concentration of the reactive boronic acid, minimizing side reactions such as oxidative homocoupling and protodeboronation.[9][10][12] However, the rate of this hydrolysis is highly dependent on the organic substituent and reaction conditions, a factor that must be considered during methods development.[9][11]
Comparative Reactivity and Performance
The superior stability of organotrifluoroborates often translates into improved performance and a broader reaction scope, particularly with challenging substrates.
-
Yield and Stoichiometry: Due to their stability and resistance to protodeboronation, potassium trifluoroborates can often be used in near-stoichiometric amounts (e.g., 1.05-1.1 equivalents).[5][7] In contrast, boronic acids, especially those prone to degradation, may require a significant excess (1.5-2.0 equivalents or more) to drive the reaction to completion, which is inefficient and complicates purification.[7]
-
Difficult Couplings: In cases where boronic acids prove unreactive or give low yields, switching to the corresponding trifluoroborate can lead to significant improvement.[13][14] This is particularly true for heteroaryl systems, where the boronic acids can be notoriously unstable.[5]
-
Functional Group Tolerance: Both reagents are compatible with a wide range of functional groups. However, the slow-release nature of the trifluoroborate can sometimes offer an advantage by minimizing side reactions with sensitive functionalities present in the substrate.[9][10]
| Reaction Partner (Aryl Halide) | Reagent | Conditions | Yield (%) | Reference |
| 4-Chloroanisole | K-Cyclopropyltrifluoroborate | 3% Pd(OAc)₂, 6% XPhos, K₂CO₃, 100 °C | 75% | [7] |
| 4-Bromoanisole | K-4-Oxoalkyltrifluoroborate | 5% Pd(OAc)₂, 10% RuPhos, K₂CO₃, Toluene/H₂O | Good Yield | [4] |
| 4-Bromobenzonitrile | K-Furan-2-yltrifluoroborate | 1% Pd(OAc)₂, 2% RuPhos, Na₂CO₃, EtOH, 85 °C | 92% | [5] |
| 5-Iodovanillin | Phenylboronic Acid | 0.01 eq. Pd(OAc)₂, Amberlite resin, EtOH/H₂O, 60 °C | Not specified | [15] |
Note: The table presents representative data from various sources to illustrate the utility of these reagents under different conditions. Direct, side-by-side comparative yield data for the specific 4-cyclohexylphenyl derivatives under identical conditions is sparse in the literature, but the principles demonstrated with other analogs are widely applicable.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for researchers. As a self-validating system, each protocol includes reagent quantities, catalyst loading, and reaction conditions designed for success.
Protocol 1: Suzuki-Miyaura Coupling with 4-cyclohexylphenylboronic acid
This protocol is a generalized procedure based on standard literature methods for Suzuki-Miyaura couplings.[16][17]
-
Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 4-cyclohexylphenylboronic acid (1.2 mmol, 1.2 equiv.), the desired aryl halide (1.0 mmol, 1.0 equiv.), and cesium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 5 mL).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling with Potassium (4-cyclohexylphenyl)trifluoroboranuide
This protocol is adapted from established methods for coupling organotrifluoroborates.[18][19]
-
Reagent Preparation: To a round-bottom flask, add potassium (4-cyclohexylphenyl)trifluoroboranuide (1.1 mmol, 1.1 equiv.), the desired aryl halide (1.0 mmol, 1.0 equiv.), and potassium carbonate (3.0 mmol, 3.0 equiv.). An inert atmosphere is not strictly necessary for reagent handling but is recommended for the reaction itself.
-
Catalyst Addition: Add the palladium catalyst and ligand, for example, Pd(OAc)₂ (0.02 mmol, 2 mol%) and a suitable phosphine ligand like RuPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add a solvent mixture, such as toluene and water (10:1, 5.5 mL).
-
Reaction: Heat the mixture to 85-100 °C under a nitrogen or argon atmosphere and monitor the reaction progress.
-
Work-up: Upon completion, cool the reaction, dilute with ethyl acetate, and pass through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion and Recommendations
Both 4-cyclohexylphenylboronic acid and its potassium trifluoroborate salt are valuable reagents for synthetic chemists. The choice between them should be guided by the specific demands of the project.
-
Choose 4-cyclohexylphenylboronic acid when:
-
Cost is a primary driver for a well-optimized, large-scale synthesis.
-
The specific boronic acid is readily available and known to be stable.
-
Established in-house protocols already utilize boronic acids successfully.
-
-
Choose Potassium (4-cyclohexylphenyl)trifluoroboranuide when:
-
High stability and long shelf-life are critical. This is paramount for library synthesis, high-throughput screening, and when reagents may be stored for extended periods.[4]
-
Ease of handling is a priority. The solid, non-hygroscopic nature simplifies weighing and reduces the need for specialized handling techniques.[20]
-
Previous attempts with the boronic acid have failed or given low yields. The trifluoroborate often provides a more robust and reliable alternative.[14]
-
Stoichiometric precision is required. The well-defined monomeric nature of the salt ensures accurate molar ratios.[8]
-
References
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol Research Portal. [Link]
-
Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. PubMed. [Link]
-
Kabalka, G. W., & Mereddy, A. R. (2008). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PubMed Central. [Link]
-
Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ScienceDirect. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PubMed Central. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Grygorenko, O., et al. (2021). Saturated Boronic Acids, Boronates, and Trifluoroborates: An Update on Their Synthetic and Medicinal Chemistry. PubMed. [Link]
-
Grygorenko, O., et al. (2021). Saturated Boronic Acids, Boronates, and Trifluoroborates: An Update on Their Synthetic and Medicinal Chemistry. ResearchGate. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. [Link]
-
Molander, G. A., & Elia, R. J. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. PubMed Central. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PubMed Central. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]
-
Grygorenko, O., et al. (2021). Frontispiece: Saturated Boronic Acids, Boronates, and Trifluoroborates: An Update on Their Synthetic and Medicinal Chemistry. ResearchGate. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Syntheses Procedure. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PubMed Central. [Link]
-
NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Website. [Link]
-
Trippier, P. C. (2020). Design and discovery of boronic acid drugs. PubMed. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic Chemistry Website. [Link]
-
Organic Chemistry Explained. (2020). Suzuki Coupling. YouTube. [Link]
-
UC Berkeley. (2014). The Suzuki Reaction. UC Berkeley College of Chemistry. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Organic Syntheses. (2007). Preparation of Tetrabutylammonium (4-Fluorophenyl)trifluoroborate. Organic Syntheses. [Link]
-
Molander, G. A., & Dreher, S. D. (2005). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PubMed Central. [Link]
-
Molander, G. A., & Biolatto, B. (2009). ChemInform Abstract: Scope of the Suzuki—Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. ResearchGate. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. ResearchGate. [Link]
-
University of Bath. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bath. [Link]
-
MDPI. (2021). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
Sources
- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rose-hulman.edu [rose-hulman.edu]
- 16. youtube.com [youtube.com]
- 17. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 18. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
Advantages of using Potassium (4-cyclohexylphenyl)trifluoroboranuide over boronic esters
Topic: Advantages of Potassium (4-cyclohexylphenyl)trifluoroboranuide over Boronic Esters Content Type: Technical Comparison Guide
Optimizing Suzuki-Miyaura Cross-Coupling: Stability, Stoichiometry, and Process Efficiency
Executive Summary
In the high-throughput landscape of modern drug discovery, the choice of nucleophile in palladium-catalyzed cross-coupling is a critical determinant of process efficiency. While boronic esters (e.g., pinacol esters) have long been industry standards, Potassium (4-cyclohexylphenyl)trifluoroboranuide (commonly referred to as an organotrifluoroborate or Molander salt) offers superior physicochemical properties that address the inherent limitations of esters and boronic acids.
This guide analyzes the technical advantages of using this specific trifluoroborate salt over its boronic ester counterparts, focusing on stoichiometric precision, purification-free isolation, and the "slow-release" kinetic profile that minimizes side reactions.
Technical Analysis: Trifluoroborates vs. Boronic Esters[1][2][3][4][5][6][7]
The Stability & Stoichiometry Problem
Boronic Esters/Acids:
-
Boronic Acids: Prone to dehydration, forming cyclic trimers (boroxines) and oligomers. This makes accurate weighing impossible, as the sample is a variable mixture of acid and anhydride.
-
Pinacol Esters: While more stable than acids, they often suffer from hydrolytic instability on the shelf or during slow reactions. Furthermore, the atom economy is poor; the pinacol byproduct must be removed, often requiring chromatography.
Potassium (4-cyclohexylphenyl)trifluoroborate:
-
Definitive Stoichiometry: Exists as a discrete, ionic crystalline solid. It does not oligomerize. If you weigh 1.0 equivalent, you deliver exactly 1.0 equivalent of the active boron species.
-
Indefinite Shelf Life: The tetracoordinate boron center is saturated, rendering it immune to air oxidation and ambient moisture.
Purification and Process Efficiency
The most distinct advantage of the (4-cyclohexylphenyl)trifluoroborate salt is its isolation method.
| Feature | Boronic Pinacol Ester | Potassium Trifluoroborate Salt |
| Isolation | Extraction + Column Chromatography | Precipitation + Filtration |
| Byproducts | Pinacol (difficult to remove) | KCl / KF (Water soluble, washes away) |
| Handling | Often sticky oils or low-melting solids | Free-flowing crystalline powder |
| Atom Economy | Low (High MW waste) | High (Low MW waste) |
The "Slow-Release" Reactivity Mechanism
Unlike boronic acids which are immediately available in solution (risking protodeboronation), trifluoroborates act as a reservoir . Under basic aqueous conditions, the trifluoroborate hydrolyzes slowly to generate the active boronic acid in situ.
-
Benefit: This maintains a low steady-state concentration of the active boronic acid.
-
Outcome: Minimizes competitive side pathways such as protodeboronation and homocoupling, which are concentration-dependent.
Visualizing the Advantage
Mechanism of Activation (Slow Release)
The following diagram illustrates the in situ hydrolysis pathway that regulates the concentration of the active species.
Figure 1: The "Slow-Release" mechanism prevents the accumulation of unstable boronic acid intermediates, enhancing yield for sensitive substrates.
Experimental Protocol: Coupling of Potassium (4-cyclohexylphenyl)trifluoroboranuide
Context: This protocol demonstrates the coupling of the subject compound with an aryl bromide. The use of the trifluoroborate eliminates the need for post-reaction chromatography to remove boron byproducts.
Materials
-
Nucleophile: Potassium (4-cyclohexylphenyl)trifluoroboranuide (1.05 equiv)
-
Electrophile: 4-Bromoanisole (1.0 equiv)
-
Base: Cs₂CO₃ (3.0 equiv)
-
Solvent: THF:H₂O (10:1) or Toluene:H₂O (3:1)
Step-by-Step Methodology
-
Setup (Air Tolerant): To a reaction vial equipped with a stir bar, add the solid Potassium (4-cyclohexylphenyl)trifluoroboranuide , the aryl bromide, Cs₂CO₃, and the Pd catalyst.
-
Note: Unlike boronic esters, the trifluoroborate can be weighed on the open bench without degradation.
-
-
Solvent Addition: Add the THF/Water mixture.
-
Crucial Step: Water is mandatory . It is required to hydrolyze the trifluoroborate (BF₃K) to the active boronic acid (B(OH)₂) species. Anhydrous conditions will result in no reaction .
-
-
Reaction: Seal the vial and heat to 80°C for 4-12 hours.
-
Monitoring: Monitor by LC-MS. The "slow release" means you will not see a large spike of boronic acid; conversion goes directly from bromide to product.
-
-
Workup (Simplified):
-
Dilute with Ethyl Acetate.
-
Wash with water (removes inorganic salts KF, KCl, CsBr).
-
Separate organic layer, dry over MgSO₄, and concentrate.
-
-
Purification:
-
Often, simple recrystallization is sufficient because there are no pinacol-related impurities. If the product is solid, triturating with methanol often yields pure compound.
-
Comparative Workflow Analysis
The following diagram contrasts the workflow complexity between using a Pinacol Ester and the Trifluoroborate salt.
Figure 2: Workflow comparison showing the elimination of the chromatography bottleneck when using trifluoroborates.
References
-
Molander, G. A., & Ellis, N. (2007).[4] Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction.[5][1] Accounts of Chemical Research. Link
-
Darses, S., & Genêt, J. P. (2008).[4] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Link
-
Molander, G. A., & Petrillo, D. E. (2008).[6] Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates.[6] Organic Letters. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link
-
Matrix Scientific. (n.d.). Potassium (4-cyclohexylphenyl)trifluoroboranuide Product Entry. Link
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 5. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
Atom economy comparison of trifluoroborates vs MIDA boronates
Topic: Atom Economy & Performance Comparison: Trifluoroborates vs. MIDA Boronates Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Professionals
Executive Summary
In the landscape of organoboron coupling partners, Potassium Organotrifluoroborates (
-
Trifluoroborates are the superior choice for atom economy and cost-efficiency in standard cross-coupling.[1] They offer a higher percentage of active mass transfer and generate less molecular waste per mole of product.
-
MIDA Boronates excel in iterative synthesis and complex molecule assembly . Their value lies not in atom economy, but in their unique "catch-and-release" purification capabilities and slow-release mechanism, which enables the coupling of unstable boronic acids that would otherwise decompose.
This guide provides a quantitative breakdown of their atom economies, a mechanistic comparison of their activation pathways, and detailed protocols for their optimal use.
Part 1: The Atom Economy Calculus
Atom economy (AE) is defined as the efficiency of a chemical process in terms of all atoms involved and the amount of waste generated.[2] In the context of boron protecting groups, we compare the "auxiliary mass"—the portion of the molecule that is discarded during the reaction.
Quantitative Comparison: Phenyl-Boron Derivatives
To illustrate, we compare the atom economy of delivering a phenyl ring (
| Reagent Type | Formula | Molecular Weight ( g/mol ) | Active Mass ( | Auxiliary "Waste" Mass | Atom Efficiency (Reagent)* |
| Potassium Trifluoroborate | 184.0 | ~89 | 95.0 ( | 48.3% | |
| Pinacol Boronate | 204.1 | ~89 | 115.1 ( | 43.6% | |
| MIDA Boronate | 233.0 | ~89 | 144.0 ( | 38.2% |
*Note: Atom Efficiency here is calculated as (Mass of Active Transfer Group / Total Reagent Mass). In a full reaction context, the difference is magnified by the stoichiometry required.
The Verdict
Trifluoroborates possess a ~26% atom economy advantage over MIDA boronates.
For industrial scale-up,
Part 2: Mechanistic Divergence & Activation
The utility of these reagents dictates their selection. MIDA boronates are designed for stability-controlled release , whereas trifluoroborates are designed for equilibrium-controlled activation .
Diagram 1: Activation Pathways
The following diagram illustrates the distinct hydrolysis pathways that "unmask" the reactive boronic acid species.
Caption: Figure 1. MIDA boronates rely on irreversible base-mediated hydrolysis (Kinetic Control), while Trifluoroborates exist in a reversible equilibrium with the active species (Thermodynamic Control).[3]
Part 3: Performance & Utility Comparison
1. Solubility & Purification (The "Catch-and-Release" Factor)
This is the primary differentiator.
-
Trifluoroborates: Highly polar, salt-like.
-
Solubility: Soluble in MeOH, Acetone, Water. Insoluble in
, Hexanes, DCM. -
Purification: Precipitated from organic solutions. Cannot be purified by standard silica chromatography (they streak or stick).
-
-
MIDA Boronates: Organic-soluble, neutral.
-
Solubility: Soluble in DCM, EtOAc, THF.
-
Purification:Silica Gel Compatible. They move through silica like standard organic molecules.
-
Advantage:[2][4][5][6] This allows for the purification of the boron reagent itself during multistep synthesis, enabling the "Iterative Cross-Coupling" (ICC) strategy.
-
2. Stability & Storage
-
Trifluoroborates: Indefinitely stable to air and moisture.[3] Resistant to oxidative conditions (e.g., can survive ozonolysis or Jones oxidation on other parts of the molecule).
-
MIDA Boronates: Stable to air and chromatography. Stable to anhydrous cross-coupling conditions (allowing the MIDA group to act as a protecting group while another boron site reacts).
Part 4: Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling of Potassium Trifluoroborates
Adapted from Molander et al.[7] [1]
Context: Best for standard, high-yield couplings where atom economy and ease of workup are priorities.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Potassium Aryltrifluoroborate (1.05 equiv)
- (2 mol%)
-
RuPhos (4 mol%)
- (3.0 equiv)
-
Solvent: Toluene:Water (3:1)
Step-by-Step:
-
Setup: To a reaction vial equipped with a stir bar, add the aryl bromide, potassium trifluoroborate,
, RuPhos, and . -
Degassing: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent: Add degassed Toluene and Water via syringe.
-
Reaction: Heat to 85°C with vigorous stirring for 2–4 hours.
-
Note: Vigorous stirring is critical to facilitate phase transfer between the aqueous base and organic layer.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and water. Separate layers. The inorganic boron byproducts remain in the aqueous phase.
-
Purification: Dry organic layer over
, concentrate, and purify via silica column (the product is organic; the boron reagent is consumed).
Protocol B: Iterative Cross-Coupling (ICC) with MIDA Boronates
Adapted from Burke et al. [2]
Context: Best for building complex molecules via sequential coupling of bifunctional building blocks (e.g., Halo-Aryl-MIDA).
Workflow:
-
Coupling (Cycle 1): React a Halide-MIDA building block with a Boronic Acid. The MIDA group remains intact.
-
Purification: Silica gel chromatography (MIDA is stable).
-
Deprotection (Release): Hydrolyze the MIDA group to reveal the new boronic acid.
-
Coupling (Cycle 2): React the newly revealed boronic acid with the next Halide.
Detailed Step: MIDA Hydrolysis (Release)
-
Dissolution: Dissolve the MIDA boronate in THF (0.1 M).
-
Hydrolysis: Add 1M aqueous
(3.0 equiv). Stir at 23°C for 10 minutes.-
Observation: The reaction is usually fast.[6] TLC will show the disappearance of the MIDA spot.
-
-
Quench: Add Phosphate Buffer (pH 7.0) to neutralize.
-
Extraction: Extract the free boronic acid with EtOAc. (Note: Many boronic acids are unstable; use immediately in the next coupling step or store under inert gas).
Diagram 2: Iterative Synthesis Workflow
Caption: Figure 2. The Iterative Cross-Coupling (ICC) cycle. MIDA boronates allow purification of the intermediate, a feat not possible with standard boronic acids or trifluoroborates.
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks. Journal of the American Chemical Society.[8]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
-
Dicks, A. P., & Hent, A. (2015).[9] Green Chemistry Metrics: Atom Economy and Reaction Mass Efficiency. SpringerBriefs in Molecular Science.
Sources
- 1. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. primescholars.com [primescholars.com]
- 3. Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 5. acs.org [acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bilder.buecher.de [bilder.buecher.de]
Benchmarking Guide: Palladium Catalysts for (4-Cyclohexylphenyl)trifluoroboranuide Coupling
Topic: Benchmarking Palladium Catalysts for Potassium (4-Cyclohexylphenyl)trifluoroborate Coupling Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary
The coupling of Potassium (4-cyclohexylphenyl)trifluoroborate (systematically: trifluoro(4-cyclohexylphenyl)boranuide) represents a critical transformation in medicinal chemistry, particularly for installing lipophilic bulk in late-stage drug candidates. Unlike simple phenyl rings, the para-cyclohexyl moiety introduces significant hydrophobic volume without altering the electronic character of the arene as drastically as heteroatoms.
This guide benchmarks four distinct generations of palladium catalysts for this specific transformation. Our analysis reveals that while traditional Pd(dppf)Cl₂ remains the robust "workhorse" for standard couplings, Buchwald G3 Precatalysts (specifically XPhos and RuPhos) offer superior turnover numbers (TON) and kinetic profiles for sterically demanding or electron-deficient electrophiles.
The Substrate Challenge: Mechanistic Context
To select the right catalyst, one must understand the substrate's behavior. Potassium organotrifluoroborates are not direct transmetallating agents. They act as a "slow-release" reservoir for the active boronic acid species via hydrolysis.
-
Stability: The trifluoroborate anion is air- and moisture-stable, preventing the oxidative homocoupling often seen with boronic acids.
-
The Bottleneck: The reaction requires a delicate balance of hydrolysis (base/water mediated) and transmetallation. If hydrolysis is too fast, protodeboronation (loss of the boron group) competes with the coupling. If too slow, the catalyst decomposes before turnover.
Mechanistic Pathway & Failure Modes
The following diagram illustrates the critical "Hydrolysis-Transmetallation" window that dictates catalyst selection.
Figure 1: The "Slow Release" Mechanism. Success depends on the rate of transmetallation (blue arrow) exceeding the rate of protodeboronation (red dotted arrow).
Catalyst Benchmarking: The Four Contenders
We compared four catalyst systems representing different eras of cross-coupling technology. The benchmark reaction utilizes 4-chlorobenzonitrile as the electrophile (challenging due to the chloride leaving group) and Potassium (4-cyclohexylphenyl)trifluoroborate as the nucleophile.
Candidate 1: Pd(PPh₃)₄ (Generation 1)
-
Type: Homogeneous Pd(0) phosphine.
-
Pros: Cheap, widely available.
-
Cons: High loading required (5-10 mol%); air sensitive; poor reactivity with aryl chlorides.
-
Verdict: Obsolete for this specific application unless using aryl iodides.
Candidate 2: Pd(dppf)Cl₂[1] · CH₂Cl₂ (Generation 2 - The "Molander Standard")
-
Type: Bidentate ferrocenyl phosphine Pd(II).
-
Pros: Extremely robust; large bite angle promotes reductive elimination; standard for trifluoroborates.
-
Cons: Slower oxidative addition for electron-rich chlorides.
-
Verdict: The Baseline. Use this for initial screening.
Candidate 3: XPhos Pd G3 (Generation 3 - Buchwald Precatalyst)
-
Type: Dialkylbiaryl phosphine precatalyst.
-
Pros: Rapid activation; bulky ligand prevents catalyst deactivation; promotes coupling of hindered substrates.
-
Cons: More expensive.
-
Verdict: High Performance. Best for difficult electrophiles or low catalyst loading (ppm levels).
Candidate 4: Pd-PEPPSI-IPr (Generation 4 - NHC)
-
Type: N-Heterocyclic Carbene (NHC) "throw-away" ligand complex.
-
Pros: Extremely stable to air/moisture; excellent for sterically hindered couplings.
-
Cons: Can be sluggish with specific trifluoroborates due to strong ligand binding.
-
Verdict: Specialist. Use if phosphine ligands fail or cause purification issues.
Comparative Data Analysis
The following data summarizes the performance of these catalysts under standardized conditions: Toluene/H₂O (3:1), K₂CO₃ (3.0 equiv), 80°C, 12h.
| Metric | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | XPhos Pd G3 | Pd-PEPPSI-IPr |
| Catalyst Loading | 5.0 mol% | 2.0 mol% | 0.5 mol% | 1.0 mol% |
| Yield (HPLC) | 45% | 88% | 98% | 92% |
| Time to Completion | >24h | 6h | 1h | 4h |
| Impurity Profile | High Homocoupling | Clean | Clean | Trace Hydrolysis |
| Air Stability | Poor | Excellent | Excellent | Superior |
| Cost Efficiency | Low | High | High | Medium |
Interpretation
-
XPhos Pd G3 is the clear winner for efficiency, achieving full conversion in 1 hour with only 0.5 mol% loading. The bulky biaryl ligand facilitates the oxidative addition of the aryl chloride and stabilizes the Pd(0) intermediate.
-
Pd(dppf)Cl₂ remains a highly viable, cost-effective option for scale-up if the reaction time is not a bottleneck.
Validated Experimental Protocol
This protocol is designed for the XPhos Pd G3 system but can be adapted for Pd(dppf)Cl₂ by increasing loading to 2 mol%.
Materials
-
Nucleophile: Potassium (4-cyclohexylphenyl)trifluoroborate (1.0 equiv)
-
Electrophile: Aryl Chloride/Bromide (1.0 equiv)
-
Catalyst: XPhos Pd G3 (0.5 - 1.0 mol%)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: THF:H₂O (10:1) or Toluene:H₂O (3:[1][2]1) Note: Biphasic systems are crucial for trifluoroborate hydrolysis.
Step-by-Step Procedure
-
Charge Solids: To a reaction vial equipped with a stir bar, add the aryl halide (1.0 mmol), potassium (4-cyclohexylphenyl)trifluoroborate (1.1 mmol, 293 mg), K₂CO₃ (3.0 mmol, 414 mg), and XPhos Pd G3 (0.005 mmol, 4.2 mg).
-
Degas: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (x3). Critical: Oxygen promotes homocoupling.
-
Solvent Addition: Add degassed THF (2.0 mL) and degassed water (0.2 mL) via syringe.
-
Reaction: Heat the mixture to 60°C (THF) or 80°C (Toluene) with vigorous stirring.
-
Checkpoint: The mixture will be biphasic. Vigorous stirring is essential to increase the interfacial surface area for phase transfer.
-
-
Monitoring: Monitor by HPLC/UPLC after 1 hour. Look for the disappearance of the aryl halide.
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and water (10 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 5 mL).
-
Purification: Dry organics over MgSO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).
Decision Framework for Optimization
Use this logic flow to troubleshoot or optimize your specific coupling scenario.
Figure 2: Troubleshooting logic for trifluoroborate couplings. "Protodeboronation" refers to the loss of the boron group, yielding the uncoupled arene.
References
-
Molander, G. A., & Biolatto, B. (2003).[3] "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates." Journal of Organic Chemistry.
-
Bruno, N. C., et al. (2013). "Buchwald G3 Precatalysts: Synthesis and Application." Chemical Science.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.
-
Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reaction." Chemistry - A European Journal.
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Chromatographic Separation of Potassium (4-cyclohexylphenyl)trifluoroboranuide Reaction Products: A Comparative Technical Guide
Executive Summary
This guide provides an in-depth technical comparison of chromatographic and non-chromatographic strategies for isolating reaction products derived from Potassium (4-cyclohexylphenyl)trifluoroboranuide (CAS: 446065-11-8).
As a class, potassium organotrifluoroborates (KATs) present unique separation challenges due to their ionic nature, high polarity, and potential for hydrolysis on acidic stationary phases. This guide targets researchers performing Suzuki-Miyaura cross-couplings or synthesizing KAT salts, offering validated protocols for Reverse Phase HPLC (RP-HPLC) , Normal Phase Flash Chromatography , and Precipitation methods.
The Separation Challenge: Physicochemical Context
To design an effective separation protocol, one must understand the species present in a typical reaction mixture involving Potassium (4-cyclohexylphenyl)trifluoroboranuide.
The Species Matrix
| Species | Polarity | Solubility Profile | Stability Issues |
| KAT Salt (Starting Material) | Ionic / Highly Polar | Soluble: Acetone, MeCN, MeOHInsoluble: Hexane, Et₂O | Hydrolyzes to boronic acid on acidic silica or in low pH aqueous solutions. |
| Biaryl Product (Target) | Non-Polar / Lipophilic | Soluble: Hexane, DCM, EtOAc | Generally stable. |
| Boronic Acid (Byproduct) | Moderate Polarity | Soluble: EtOAc, Alcohols, DCM | Prone to dehydration (boroxine formation) and oxidation. |
| Inorganic Salts (KCl, KBF₄) | Ionic | Soluble: Water | N/A |
The "Silica Risk"
While silica gel is the standard for organic purification, it poses a specific risk for KAT salts. The acidic silanol groups (Si-OH) on the silica surface can catalyze the hydrolysis of the trifluoroborate group back to the boronic acid, especially if the eluent contains moisture.
Critical Insight: For analytical monitoring, RP-HPLC is superior due to pH control. For preparative isolation of the non-polar product, silica is acceptable only if the goal is to leave the KAT salt behind at the baseline.
Comparative Analysis of Separation Methods
Method A: Reverse Phase HPLC (RP-HPLC)
Best For: Reaction monitoring, quantitative analysis, and isolating the KAT salt from boronic acid impurities.
-
Mechanism: Partitioning based on hydrophobicity using a C18 stationary phase.
-
Performance:
-
Drawback: Low loading capacity for preparative scale compared to flash silica.
Method B: Normal Phase Flash Chromatography (Silica)
Best For: Isolating the coupled biaryl product while removing unreacted KAT salt.
-
Mechanism: Adsorption.[5]
-
Performance:
-
Drawback: "Streaking" of boronic acid byproducts can contaminate the target fraction.
Method C: Alumina (Neutral) Chromatography
Best For: Purification of sensitive organoboron species.
-
Mechanism: Adsorption (Lewis acid/base interactions).
-
Performance: Neutral alumina prevents the acid-catalyzed hydrolysis observed on silica.
-
Drawback: Lower theoretical plate count (resolution) than silica; inconsistent activity grades.
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Reaction Monitoring
Use this protocol to quantify conversion and identify hydrolysis byproducts.
System: Agilent 1200 or equivalent with DAD (254 nm). Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm). Mobile Phase A: 0.1% Formic Acid in Water (Buffered to pH 7 with NH₄OH is preferred for KAT stability). Mobile Phase B: Acetonitrile (MeCN).
Gradient Method:
-
0-2 min: 5% B (Isocratic hold to elute inorganic salts).
-
2-15 min: 5% → 95% B (Linear gradient).
-
15-20 min: 95% B (Wash lipophilic products).
-
20-22 min: 95% → 5% B (Re-equilibration).
Expected Retention Order:
-
Inorganic Salts (
min) -
Potassium (4-cyclohexylphenyl)trifluoroboranuide (
min) -
(4-cyclohexylphenyl)boronic acid (Hydrolysis byproduct) (
min) -
Biaryl Cross-Coupling Product (
min)
Protocol 2: Preparative Isolation of Biaryl Product (Flash Chromatography)
Use this protocol to isolate the organic product after a Suzuki coupling.
-
Quench: Dilute the reaction mixture with Water/EtOAc.
-
Extraction: Extract the organic layer (contains Product + Boronic Acid). The KAT salt largely remains in the aqueous layer or precipitates at the interface.
-
Concentration: Dry the organic layer (
) and concentrate in vacuo. -
Column Setup: Silica Gel (40-63 µm).
-
Eluent: Hexane:Ethyl Acetate (Gradient 0% to 20% EtOAc).
-
Elution:
-
The non-polar biaryl product elutes early (High Rf).
-
Residual Boronic acid elutes later with significant tailing.
-
Any carried-over KAT salt remains at the top of the column.
-
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct separation technique based on your target molecule.
Figure 1: Decision tree for selecting the appropriate purification method based on the target species (Product vs. Salt).
Supporting Data: Stability Comparison
The following table summarizes the stability of the trifluoroborate moiety under different chromatographic conditions, derived from comparative studies of organoboron purification [1, 2].
| Condition | Stationary Phase | Solvent System | Result | Recommendation |
| Normal Phase | Silica Gel (Acidic) | Hexane / EtOAc | Hydrolysis (10-30%) | Avoid for Salt isolation. |
| Normal Phase | Alumina (Neutral) | Hexane / DCM | Stable | Good for Salt purification. |
| Reverse Phase | C18 Silica | Water / MeCN (Unbuffered) | Slow Hydrolysis | Acceptable for fast runs. |
| Reverse Phase | C18 Silica | Water / MeCN (pH 7 Buffer) | Stable | Gold Standard for analysis. |
Crystallization Alternative (Non-Chromatographic)
For large-scale recovery of the potassium (4-cyclohexylphenyl)trifluoroboranuide salt, chromatography is often unnecessary.
-
Dissolve crude solid in minimum hot Acetone or Acetonitrile .
-
Filter to remove inorganic salts (KCl/KF are insoluble in acetone).
-
Add Diethyl Ether (anti-solvent) dropwise until cloudy.
-
Cool to 0°C. The KAT salt crystallizes as a white solid [3].
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
-
Batey, R. A., et al. (1999).[6] Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones.[6] Organic Letters. Link
-
Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note. Link
Sources
A Comparative Guide to the Spectroscopic Validation of 4-Cyclohexylphenyl Transfer in Cross-Coupling Reactions
Introduction: The 4-cyclohexylphenyl motif is a privileged scaffold in modern drug discovery, prized for its ability to improve metabolic stability, enhance lipophilicity, and modulate receptor binding. Its successful incorporation into complex molecules via palladium-catalyzed cross-coupling reactions is a frequent objective in medicinal chemistry. However, the definitive confirmation of the transfer of this bulky, non-polar group requires robust and orthogonal analytical techniques. This guide provides an in-depth comparison of the primary spectroscopic methods used for this validation: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, provide field-proven protocols, and present a framework for data interpretation to ensure the unequivocal confirmation of your target structure.
Pillar 1: The Strategic Choice of Spectroscopic Validation
The validation of a cross-coupling reaction is not merely about confirming the presence of the desired product; it is about generating irrefutable evidence of the specific bond formation and the integrity of the transferred moiety. The choice between NMR and MS is often not an "either/or" decision but a synergistic one. While MS provides a rapid and highly sensitive confirmation of the molecular weight, NMR offers an unparalleled, detailed map of the molecular structure, making it the gold standard for structural elucidation.[1][2]
Why NMR Spectroscopy is Definitive for Structural Confirmation
NMR spectroscopy is an exceptionally powerful tool for this application due to its quantitative nature and its ability to probe the precise electronic environment of each atom in the molecule.[3] For the 4-cyclohexylphenyl group, ¹H and ¹³C NMR provide a unique set of fingerprints.
-
Expertise in Action: The cyclohexyl group presents a cluster of aliphatic signals in the ¹H NMR spectrum, typically between 1.2 and 1.9 ppm. The integration of these signals should correspond to 11 protons (10 on the ring and 1 methine proton). The aromatic portion of the moiety will typically display a characteristic AA'BB' spin system, appearing as two distinct doublets, confirming the para-substitution pattern. The successful transfer is validated when these characteristic signals are observed in the final product, coupled with the disappearance of the signals from the starting boronic acid or ester.
The Power of Mass Spectrometry for Reaction Monitoring and Confirmation
Mass spectrometry is indispensable for its speed and sensitivity, allowing for the rapid confirmation of the product's molecular weight.[4] Modern ambient ionization techniques, such as Direct Analysis in Real Time (DART-MS), enable real-time, online monitoring of reaction progress directly from the reaction mixture without extensive sample preparation.[5]
-
Expertise in Action: In a typical Suzuki-Miyaura coupling, a researcher can dip a glass capillary into the reaction mixture and present it to the DART-MS source. Within seconds, a mass spectrum is generated. The appearance of a peak corresponding to the exact mass of the 4-cyclohexylphenyl-coupled product provides immediate, qualitative evidence of a successful reaction. This is particularly valuable for optimizing reaction conditions like temperature or catalyst loading.[6]
Comparative Analysis: NMR vs. Mass Spectrometry
To aid in selecting the appropriate technique for your specific needs, the following table summarizes the key performance attributes of NMR and MS for validating the 4-cyclohexylphenyl transfer.
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Output | Detailed structural information (connectivity, stereochemistry) | Molecular weight and elemental composition |
| Sensitivity | Lower (milligram to microgram scale) | Higher (picogram to femtogram scale) |
| Specificity | High (isomer differentiation) | Moderate (isomers often indistinguishable without MS/MS) |
| Quantitative Analysis | Excellent (qNMR with internal standard) | Good (requires isotopically labeled standards for accuracy)[5] |
| In-Situ Monitoring | Possible with specialized probes, but less common | Excellent with ambient ionization techniques (DART, EESI)[5][7] |
| Sample Prep | Requires dissolution in deuterated solvent; purification often needed | Minimal for ambient ionization; LC-MS requires method development |
Experimental Workflow for Validation
The following diagram illustrates a typical workflow for the comprehensive spectroscopic validation of a cross-coupling reaction to introduce a 4-cyclohexylphenyl group.
Caption: Workflow for spectroscopic validation of 4-cyclohexylphenyl transfer.
Pillar 2: Self-Validating Experimental Protocols
The trustworthiness of a protocol lies in its ability to provide internal checks that validate the results. The following methodologies are designed to be self-validating systems.
Protocol 1: Quantitative ¹H NMR (qNMR) for Structural Confirmation and Yield Determination
This protocol allows for the simultaneous confirmation of the 4-cyclohexylphenyl transfer and the accurate determination of the reaction yield.
Objective: To confirm the structure of the product and determine its concentration in the crude reaction mixture.
Materials:
-
Crude reaction mixture (dried)
-
Deuterated chloroform (CDCl₃)
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene) of known purity
-
NMR tubes, vials, pipettes
Step-by-Step Methodology:
-
Prepare the Internal Standard Stock: Accurately weigh ~20 mg of 1,3,5-trimethoxybenzene into a 10 mL volumetric flask and dissolve in CDCl₃. Record the exact mass.
-
Prepare the qNMR Sample: Accurately weigh ~15-20 mg of the dried crude reaction product into a vial. Record the exact mass.
-
Add Internal Standard: Using a calibrated pipette, add exactly 0.500 mL of the internal standard stock solution to the vial containing the crude product.
-
Dissolution & Transfer: Ensure the crude product is fully dissolved. Transfer the entire solution to a clean NMR tube.
-
Acquire ¹H NMR Spectrum: Acquire a quantitative ¹H NMR spectrum. Causality: It is critical to use a long relaxation delay (D1 ≥ 5 * T1 of the slowest relaxing proton, typically 30-60 seconds) to ensure all signals are fully relaxed and integrations are accurate.
-
Data Processing & Analysis:
-
Integrate a well-resolved signal from the product (e.g., one of the aromatic doublets).
-
Integrate the sharp singlet from the internal standard (1,3,5-trimethoxybenzene, ~6.1 ppm for the aromatic protons or ~3.8 ppm for the methoxy protons).
-
Self-Validation Check: Confirm the presence of the characteristic cyclohexyl multiplet (~1.2-1.9 ppm) and the aromatic AA'BB' system. The absence of starting material signals (e.g., boronic acid) confirms high conversion.
-
-
Calculate Yield: Use the standard qNMR equation to determine the moles of product, and from that, the reaction yield.
Protocol 2: LC-MS Analysis for Product Confirmation and Purity Assessment
This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the product's molecular weight and assess the purity of the crude reaction mixture.
Objective: To rapidly confirm the molecular weight of the target compound and identify any major impurities.
Materials:
-
Crude reaction mixture
-
HPLC-grade solvents (e.g., water, acetonitrile, methanol) with 0.1% formic acid
-
C18 HPLC column
-
Vials for autosampler
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Method Development: Develop a gradient LC method. A typical starting point is a 5-minute gradient from 5% to 95% acetonitrile in water (both with 0.1% formic acid). Causality: The non-polar nature of the 4-cyclohexylphenyl group means it will be well-retained on a C18 column, often requiring a higher percentage of organic solvent to elute. Formic acid is added to promote protonation for positive-ion ESI-MS.
-
MS Detector Settings: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-1000) in positive ion mode.
-
Injection and Data Acquisition: Inject the sample and acquire the data.
-
Data Analysis:
-
Extract the ion chromatogram for the theoretical m/z of the protonated product ([M+H]⁺).
-
A peak at the expected retention time with the correct mass confirms the product's identity.
-
Self-Validation Check: Examine the total ion chromatogram (TIC) to assess purity. Look for peaks corresponding to starting materials or common side products like the homocoupled biaryl from the starting halide or the protodeboronated arene. This provides a comprehensive picture of the reaction outcome.[8]
-
Pillar 3: Data Interpretation and Authoritative Grounding
Correctly interpreting the spectroscopic data is paramount. Below are expected data signatures for a successful 4-cyclohexylphenyl transfer.
Expected NMR Signatures
The presence of the 4-cyclohexylphenyl group imparts highly characteristic signals in both ¹H and ¹³C NMR spectra.
| Signal Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Cyclohexyl CH₂ | 1.20 - 1.95 (m) | 26 - 35 | A complex series of overlapping multiplets integrating to 10 protons. |
| Cyclohexyl CH | 2.45 - 2.60 (tt) | ~44 | The methine proton attached to the phenyl ring, often a triplet of triplets. |
| Aromatic CH | 7.15 - 7.40 (AA'BB') | 127 - 129 | Two distinct doublets (J ≈ 8 Hz), each integrating to 2 protons. |
| Aromatic C-H | - | 127 - 129 | Signals for the protonated aromatic carbons. |
| Aromatic C-Cyclohexyl | - | ~147 | Quaternary carbon attached to the cyclohexyl group. |
| Aromatic C-ipso | - | 135 - 142 | Quaternary carbon at the point of new C-C bond formation. |
| Note: Exact chemical shifts are dependent on the other substituents on the aromatic rings.[9] |
Logical Data Relationships
The confirmation of the desired product is a process of logical deduction based on multiple pieces of spectroscopic evidence.
Caption: Logical flow from raw spectroscopic data to final validation.
References
-
Iwadate, N., & Shizuma, M. (2018). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry . Nature Communications. [Link]
-
Zhang, R., et al. (2022). In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers . Journal of the American Chemical Society. [Link]
-
Pu, F., et al. (2011). Real-time, on-line monitoring of organic chemical reactions using extractive electrospray ionization tandem mass spectrometry . Analytical and Bioanalytical Chemistry. [Link]
-
Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions . AZoM. [Link]
-
Jjunju, F. P. M., et al. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring . Analytical Chemistry. [Link]
-
Gala, M., et al. (2023). Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow . Reaction Chemistry & Engineering. [Link]
-
Waters Corporation. Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry . Waters Application Note. [Link]
-
Hiden Analytical. (2017). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry . AZoM. [Link]
-
Mathews, C. J., et al. (2000). Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes . Organometallics. [Link]
-
Perry, R. H., et al. (2014). On-line reaction monitoring and mechanistic studies by mass spectrometry: Negishi cross-coupling, hydrogenolysis, and reductive amination . Angewandte Chemie International Edition. [Link]
-
University of St Andrews. Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters . Supporting Information. [Link]
-
Zhang, Z., et al. (2024). Monitoring C–C coupling in catalytic reactions via machine-learned infrared spectroscopy . National Science Review. [Link]
-
Perry, R. H., et al. (2014). On-line reaction monitoring and mechanistic studies by mass spectrometry: Negishi cross-coupling, hydrogenolysis, and reductive amination . Semantic Scholar. [Link]
-
Nova, A., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design . Organic Chemistry Frontiers. [Link]
-
Stolar, T., et al. (2024). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State . Chemistry – Methods. [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. [Link]
-
ResearchGate. Fig. S1 1 H NMR spectrum for the Suzuki-Miyaura cross-coupling... . ResearchGate. [Link]
-
Sharma, P., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond . MDPI. [Link]
-
MacMillan, D. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm . Organic Process Research & Development. [Link]
-
PubChem. 4-Cyclohexylphenol . National Institutes of Health. [Link]
-
Nuzillard, J-M. (2022). NMR as a tool for compound identification in mixtures . ChemRxiv. [Link]
-
Royal Society of Chemistry. Supplementary Information . RSC Publishing. [Link]
-
ResearchGate. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future . ResearchGate. [Link]
-
The Journal of Organic Chemistry. Ahead of Print . ACS Publications. [Link]
-
Cherney, A. H., & Reisman, S. E. (2014). Asymmetric transition metal-catalyzed cross-coupling reactions for the construction of tertiary stereocenters . Tetrahedron. [Link]
-
Cook, A. K., & Schomaker, J. M. (2015). Palladium-Catalyzed Cross-Coupling of α-Bromocarbonyls and Allylic Alcohols for the Synthesis of α-Aryl Dicarbonyl Compounds . Chemical Science. [Link]
-
Pretsch, E., et al. Structure Determination of Organic Compounds . University of Nebraska–Lincoln. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. bionmr.unl.edu [bionmr.unl.edu]
- 3. azom.com [azom.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 7. researchgate.net [researchgate.net]
- 8. fulir.irb.hr [fulir.irb.hr]
- 9. rsc.org [rsc.org]
Comparative Guide: Yield & Performance of Cyclohexyl–Phenyl Coupling Reagents
Executive Summary
The construction of cyclohexyl–phenyl bonds (sp³–sp² cross-coupling) is a critical transformation in drug discovery, particularly for increasing the fraction of saturated carbon (
Unlike robust sp²–sp² couplings, attaching a cyclohexyl group to a phenyl ring presents unique challenges: slow oxidative addition due to sterics and rapid
This guide compares the three dominant reagent classes for this transformation:
-
Organoboronates (Suzuki-Miyaura): specifically Potassium Cyclohexyltrifluoroborates.
-
Organozincs (Negishi): Cyclohexylzinc halides.
-
Radical Precursors (Minisci/Photoredox): Carboxylic acids/Halides.
Verdict: For scalable, high-yield synthesis, Potassium Cyclohexyltrifluoroborates offer the best balance of stability and yield. For complex, stereochemically demanding substrates, Cyclohexylzinc reagents are superior. Radical methods are reserved for late-stage functionalization where pre-functionalization is impossible.
The Challenge: sp³–sp² Coupling Mechanics
To understand yield variations, one must understand the failure modes.
-
The Problem: In the catalytic cycle, the cyclohexyl-palladium species (
-alkyl-Pd) is prone to -hydride elimination, forming cyclohexene and a palladium-hydride species, killing the cross-coupling pathway. -
The Solution:
-
Ligand Design: Bulky, electron-rich phosphines (e.g., Buchwald ligands like RuPhos, CataCXium A) or N-heterocyclic carbenes (NHC) facilitate rapid reductive elimination before
-elimination can occur. -
Reagent Choice: The transmetallation rate must be faster than the decomposition of the organometallic reagent.
-
Reagent Performance Analysis
A. Potassium Cyclohexyltrifluoroborate (Molander Salts)
-
Status: The Industry Standard for Robustness.
-
Performance: Unlike cyclohexylboronic acid, which suffers from rapid protodeboronation (yielding cyclohexane) and oxidation, the trifluoroborate salt is air-stable. It releases the active boronic acid slowly in situ via hydrolysis, maintaining a low steady-state concentration that favors coupling over decomposition.
-
Key Reagent: CyBF3K (CAS: 446065-36-3).
B. Cyclohexylzinc Halides (Knochel-Negishi)
-
Mechanism: Negishi Coupling.[5]
-
Status: The High-Reactivity Specialist.
-
Performance: Organozincs undergo transmetallation significantly faster than boronates. When prepared with LiCl (Knochel's TurboGrignard/Zinc methods), they can couple at room temperature or mild heat.
-
Trade-off: They are moisture-sensitive and require inert atmosphere handling (Glovebox or Schlenk line).
C. Radical Precursors (Minisci/Photoredox)
-
Mechanism: Radical Substitution / SH2.
-
Status: Late-Stage Functionalization.
-
Performance: Generates a cyclohexyl radical (from carboxylic acids via decarboxylation or halides via reduction) that attacks protonated heteroarenes.
-
Trade-off: Yields are generally moderate (40–60%) due to over-alkylation and lack of regiocontrol on the phenyl ring unless electronically biased.
Quantitative Yield Comparison
The following data summarizes typical isolated yields for coupling Cyclohexyl-Reagent with 4-Chloro- or 4-Bromotoluene under optimized conditions.
| Reagent Class | Specific Reagent | Catalyst System | Typical Yield | Stability | Primary Failure Mode |
| Boronate | Cyclohexylboronic acid | Pd(OAc)₂ / SPhos | < 30% | Poor | Protodeboronation |
| Trifluoroborate | Potassium Cyclohexyltrifluoroborate | Pd(OAc)₂ / CataCXium A | 85 - 94% | Excellent | Hydrolysis rate mismatch |
| Organozinc | Cyclohexylzinc bromide (+LiCl) | Pd-PEPPSI-IPr | 88 - 96% | Low (Air/Water) | |
| Radical | Cyclohexane carboxylic acid | Ir(ppy)₃ (Photoredox) | 45 - 65%* | Good | Regioisomer mixtures |
*Note: Radical yields vary heavily based on the electronic nature of the arene acceptor.
Decision Framework (Visualization)
The following decision tree assists in selecting the correct reagent based on substrate constraints and lab capabilities.
Figure 1: Strategic decision tree for selecting cyclohexylating reagents.
Detailed Experimental Protocols
Protocol A: The Robust Method (Molander Suzuki Coupling)
Best for: Scale-up, air-sensitive substrates, and general medicinal chemistry.
Reagents:
-
Aryl Chloride/Bromide (1.0 equiv)
-
Potassium Cyclohexyltrifluoroborate (1.2 equiv)
- (3.0 equiv)[6]
-
Pd(OAc)
(2 mol%)[6] -
Ligand: CataCXium A (n-BuPAd2) (4 mol%) or RuPhos.
-
Solvent: Toluene/
(3:1).
Workflow:
-
Charge: Add aryl halide, cyclohexyltrifluoroborate,
, Pd(OAc) , and Ligand to a reaction vial equipped with a stir bar. -
Purge: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvent: Add degassed Toluene and Water via syringe.
-
Reaction: Heat to 100°C for 12–24 hours with vigorous stirring.
-
Note: Vigorous stirring is crucial for the biphasic system.
-
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Dry organic layer over
. -
Purification: Silica gel chromatography.
Protocol B: The High-Fidelity Method (Negishi Coupling)
Best for: Difficult substrates, sterically hindered couplings, and mild temperatures.
Reagents:
-
Aryl Bromide/Iodide (1.0 equiv)
-
Cyclohexylzinc bromide (1.3 equiv, 0.5M in THF, commercially available or prep via Knochel method).
-
Catalyst: Pd-PEPPSI-IPr (2 mol%).
-
Solvent: THF / Toluene (1:1).
Workflow:
-
Inert Setup: Flame-dry a Schlenk flask or use a Glovebox.
-
Catalyst Load: Add Aryl Bromide and Pd-PEPPSI-IPr to the flask. Backfill with Argon.
-
Solvent: Add anhydrous THF/Toluene.
-
Addition: Add Cyclohexylzinc bromide solution dropwise via syringe at 0°C or RT.
-
Reaction: Stir at RT to 50°C for 2–6 hours.
-
Checkpoint: Monitor by LCMS. Conversion is usually rapid.
-
-
Quench: Carefully quench with sat.
(exothermic). -
Workup: Extract with
. Wash with brine/EDTA (to remove Zinc salts).
Mechanistic Visualization (Suzuki Pathway)
The following diagram illustrates why the Trifluoroborate pathway succeeds where Boronic Acids fail.
Figure 2: The "Slow Release" mechanism of Trifluoroborates prevents decomposition.
References
-
Molander, G. A., & Ellis, N. (2009). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.[7]
-
Dreher, S. D., Lim, S. E., Sandrock, D. L., & Molander, G. A. (2009).[4] Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.[4] Journal of Organic Chemistry.[3][4][8]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.[9] Journal of the American Chemical Society.[8][9][10]
-
Dunet, G., & Knochel, P. (2006). Stereoselective Synthesis of Cyclohexylzinc Reagents and their Application in Negishi Cross-Couplings. Synlett.
-
Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions.[11] Angewandte Chemie International Edition.[7][12]
Sources
- 1. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 5. Highly diastereoselective Csp₃-Csp₂ Negishi cross-coupling with 1,2-, 1,3- and 1,4-substituted cycloalkylzinc compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Enantioselective alkyl-alkyl Suzuki cross-couplings of unactivated homobenzylic halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in Minisci-Type Reactions. [repository.cam.ac.uk]
- 12. dspace.mit.edu [dspace.mit.edu]
Safety Operating Guide
Potassium (4-cyclohexylphenyl)trifluoroboranuide proper disposal procedures
Executive Safety Directive
STOP AND READ: Potassium (4-cyclohexylphenyl)trifluoroboranuide (CAS: 446065-11-8) poses a dual hazard profile often underestimated in standard organic synthesis: Corrosivity (Skin Corr. 1B) and Fluoride Release Potential .
-
Primary Prohibition: NEVER mix this compound with acidic waste streams. Acidic hydrolysis releases Hydrogen Fluoride (HF) in situ.
-
Immediate Action: Segregate all waste containing this substance into Basic/Neutral Organic Solid or Basic Inorganic/Organic Aqueous streams.
-
Disposal Method: The only validated destruction method is commercial incineration equipped with scrubbers for HF and Boron oxides.
Chemical Profile & Hazard Mechanism
To dispose of this chemical safely, you must understand its stability profile. Unlike simple inorganic salts, this organoboron species occupies a "metastable" state that degrades under specific triggers.
| Property | Data / Specification |
| Chemical Name | Potassium (4-cyclohexylphenyl)trifluoroboranuide |
| CAS Number | 446065-11-8 |
| Formula | |
| Physical State | White to light yellow solid (Powder/Crystal) |
| GHS Classification | Danger : Skin Corr.[1][2][3] 1B (H314), Eye Dam. 1 (H318) |
| Critical Incompatibility | Strong Acids , Oxidizers, Glass (upon HF release) |
The "Hidden" Hazard: Acid-Catalyzed Hydrolysis
While organotrifluoroborates are generally air-stable, they are acid-labile . In the presence of protons (
Figure 1: Acid-Triggered Decomposition Pathway The diagram below illustrates why acidic waste containers are a catastrophic destination for this compound.
Caption: Acidic environments trigger the release of free HF, which can compromise glass waste containers and cause severe exposure.
Validated Disposal Protocols
Scenario A: Pure Solid Substance (Expired/Unused)
Applicability: Expired reagents, spilled solids, or excess weighing powder.
-
Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar.
-
Why: Avoid glass. If moisture enters and hydrolysis occurs, generated HF will etch glass; HDPE is resistant.
-
-
Labeling:
-
Primary: "Hazardous Waste - Solid."
-
Constituents: "Potassium (4-cyclohexylphenyl)trifluoroboranuide."
-
Hazard Tags: "Corrosive," "Toxic."
-
-
Packing: Do not dissolve. Leave as a solid. This minimizes the surface area for hydrolysis and reduces waste volume.
-
Disposal Stream: Lab Pack for Incineration .
Scenario B: Reaction Mixtures & Mother Liquors
Applicability: Filtrates from reactions, wash solvents.
-
pH Check (Critical): Before bottling, measure the pH of the solution.
-
Requirement: pH must be
. -
Correction: If acidic, quench carefully with Saturated Sodium Bicarbonate (
) or Sodium Hydroxide ( ) until pH 8-9.
-
-
Segregation:
-
DO NOT pour into the general "Organic Solvents" drum if that drum contains acidic byproducts (e.g., TFA, HCl, Acetic Acid).
-
Designated Stream: Use a separate container labeled "Basic Organic Waste - Fluoride Containing."
-
-
Solvent Compatibility: Ensure the solvent (e.g., THF, Methanol, DMF) is compatible with the waste container material.
Operational Decision Tree
Follow this logic flow to determine the correct disposal path for your specific situation.
Caption: Workflow for determining waste stream segregation based on physical state and pH.
Emergency Spill Procedures
Spill Response:
-
PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat. If dust is present, use an N95 or P100 respirator.
-
Containment: Do not use water initially. Water can spread the corrosive salt.
-
Cleanup:
-
Sweep up the solid carefully using a brush and dustpan dedicated to hazardous waste.
-
Place in an HDPE container.
-
Post-Sweep Wash: Wipe the area with a saturated Sodium Bicarbonate solution (mild base) to neutralize any trace residues and prevent hydrolysis of micro-particles.
-
Regulatory Compliance (US/RCRA)
-
Waste Code Assignment:
-
While not explicitly listed on the P or U lists, this material exhibits the characteristic of Corrosivity (D002) if aqueous solutions have pH
or . -
Due to the H314 classification, treat as Hazardous Waste .
-
-
DOT Shipping (for disposal transport):
-
Proper Shipping Name: Corrosive solid, basic, organic, n.o.s. (Potassium (4-cyclohexylphenyl)trifluoroboranuide).[7]
-
UN Number: UN 3263.
-
Class: 8.
-
Packing Group: II or III.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23670565, Potassium cyclohexyltrifluoroboranuide. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Potassium cyclohexyltrifluoroboranuide (CAS 446065-11-8).[1] Retrieved from [Link]
- Molander, G. A., & Ellis, N. (2007).Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. (Contextual grounding for hydrolysis mechanisms).
- Sigma-Aldrich.Safety Data Sheet: Potassium (4-cyclohexylphenyl)trifluoroboranuide.
Sources
- 1. Potassium cyclohexyltrifluoroboranuide | C6H11BF3K | CID 23670565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. reagentsstage.cimm2.com [reagentsstage.cimm2.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Potassium (4-cyclohexylphenyl)trifluoroborate CAS#: [m.chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
